Pagoclone
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c1-14(2)7-10-16(28)13-19-17-5-3-4-6-18(17)23(29)27(19)21-12-9-15-8-11-20(24)25-22(15)26-21/h3-6,8-9,11-12,14,19H,7,10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUPRQPBWVEQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)CC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=CC(=N4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869830 | |
| Record name | Pagoclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133737-32-3, 133737-48-1 | |
| Record name | Pagoclone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133737-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pagoclone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133737323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RP 59037 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133737481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pagoclone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04903 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pagoclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pagoclone: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pagoclone, a cyclopyrrolone derivative, is a selective partial agonist of the γ-aminobutyric acid type A (GABA-A) receptor. Initially developed as an anxiolytic, it has also been investigated for its potential in treating stuttering. This document provides a comprehensive technical overview of the discovery, chemical synthesis, and key experimental evaluations of this compound. Detailed methodologies for its synthesis and relevant preclinical and clinical assays are presented. Quantitative data from various studies are summarized in tabular format for comparative analysis. Furthermore, visual representations of its chemical synthesis, proposed signaling pathway, and a typical experimental workflow are provided using Graphviz diagrams. This whitepaper is intended to serve as a core technical guide for researchers and professionals in the field of drug development.
Discovery and Development
This compound was synthesized by a French research team at Rhone-Poulenc & Rorer S.A.[1]. It belongs to the non-benzodiazepine class of drugs, which share similar therapeutic effects with benzodiazepines but possess distinct chemical structures[1]. The primary goal was to develop a compound with anxiolytic properties comparable to existing benzodiazepines but with a more favorable side-effect profile, particularly with reduced sedation and potential for dependence[2][3].
The development of this compound was driven by the understanding of the GABA-A receptor's role in anxiety. By targeting specific subunits of this receptor, researchers aimed to dissociate the anxiolytic effects from the sedative and hypnotic effects associated with full GABA-A agonists. While this compound showed promise in early clinical trials for anxiety and was later investigated for stuttering, it was never commercially marketed[1].
Chemical Synthesis
The chemical synthesis of this compound is detailed in U.S. Patent 4,960,779. The following section outlines the key steps of one of the described synthetic routes.
Synthesis of 2-(7-chloro-1,8-naphthyridin-2-yl)-3-hydroxyisoindolin-1-one
The initial step involves the reaction of 2-amino-7-chloro-1,8-naphthyridine with phthalic anhydride. This reaction forms an intermediate phthalimide. Subsequent selective reduction of one of the carbonyl groups of the phthalimide yields the hydroxylated isoindolinone derivative.
Synthesis of this compound
The final step involves the alkylation of the 3-hydroxyisoindolinone derivative with a suitable alkylating agent, such as a 5-methyl-2-oxohexyl halide or a related precursor, in the presence of a base. This results in the formation of this compound.
References
Pagoclone: A Technical Whitepaper on its Partial Agonist Activity at the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pagoclone is a cyclopyrrolone derivative that acts as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This document provides a comprehensive technical overview of this compound's core pharmacology, focusing on its mechanism of action, binding affinity, and functional efficacy at various GABA-A receptor subtypes. Detailed experimental protocols for key assays are provided, along with a summary of its preclinical and clinical findings. This compound's subtype selectivity, particularly for α2 and α3 subunits, has positioned it as a compound of interest for anxiolytic therapies with a potentially reduced side-effect profile compared to non-selective benzodiazepines.
Introduction
The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. The receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines its pharmacological properties. This compound, a non-benzodiazepine cyclopyrrolone, modulates the activity of this receptor, exhibiting a distinct profile as a partial agonist.[1][2][3] Unlike full agonists, which elicit a maximal receptor response, partial agonists produce a submaximal response, which can translate to a more favorable therapeutic window. This whitepaper will delve into the quantitative pharmacology and experimental methodologies used to characterize this compound's interaction with the GABA-A receptor.
Mechanism of Action: Partial Agonism at GABA-A Receptors
This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, an allosteric modulatory site distinct from the GABA binding site.[2] This binding potentiates the effect of GABA, increasing the frequency of channel opening. However, the key feature of this compound is its partial agonist nature. It is a partial agonist at GABA-A receptors containing α1, α2, and α5 subunits, while it acts as a full agonist at receptors with an α3 subunit.[1] This subtype selectivity is thought to underlie its anxiolytic effects, which are primarily mediated by α2 and α3 subunits, with a reduced propensity for the sedative and amnestic effects associated with strong agonism at the α1 subunit.
Quantitative Pharmacology
The following tables summarize the binding affinity (Ki) and functional efficacy of this compound and its major metabolite, 5'-hydroxythis compound, at different human recombinant GABA-A receptor subtypes.
Table 1: Binding Affinity (Ki, nM) of this compound and 5'-Hydroxythis compound at Human GABA-A Receptor Subtypes
| Compound | α1βxγx | α2βxγx | α3βxγx | α5βxγx |
| This compound | 0.7 - 9.1 | 0.7 - 9.1 | 0.7 - 9.1 | 0.7 - 9.1 |
| 5'-Hydroxythis compound | Comparable to this compound | Comparable to this compound | Comparable to this compound | Comparable to this compound |
Data synthesized from multiple sources indicating roughly equivalent high affinity across these subtypes.
Table 2: Functional Efficacy (% of Maximal GABA Response) of this compound and 5'-Hydroxythis compound
| Compound | α1βxγx | α2βxγx | α5βxγx | α3βxγx |
| This compound | Partial Agonist | Partial Agonist | Partial Agonist | Full Agonist |
| 5'-Hydroxythis compound | Greater Efficacy than this compound | Not Specified | Not Specified | Not Specified |
This compound's partial agonism at α1, α2, and α5 subunits and full agonism at the α3 subunit is a key characteristic. The metabolite 5'-hydroxythis compound shows increased efficacy at the α1 subtype, which may contribute to sedative effects observed in animal models.
Experimental Protocols
Radioligand Binding Assay for Determining Ki values
This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for specific GABA-A receptor subtypes.
Methodology:
-
Receptor Preparation: Cell membranes from cell lines (e.g., HEK293) stably expressing specific combinations of human GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) are prepared.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
-
Radioligand: A radiolabeled ligand that binds to the benzodiazepine site, such as [3H]flunitrazepam, is used at a concentration near its Kd.
-
Competition Assay: The receptor preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated using rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Assay for Determining Functional Efficacy
This protocol describes the use of two-electrode voltage-clamp electrophysiology in Xenopus oocytes or patch-clamp in mammalian cells to measure the functional efficacy of this compound.
Methodology:
-
Expression System: Xenopus oocytes or mammalian cells (e.g., HEK293) are engineered to express specific GABA-A receptor subunit combinations.
-
Electrophysiological Recording: Whole-cell currents are recorded using the two-electrode voltage-clamp or patch-clamp technique.
-
GABA Application: A baseline GABA-evoked current is established by applying a concentration of GABA that elicits a submaximal response (e.g., EC20).
-
This compound Application: After establishing a stable baseline, GABA is co-applied with various concentrations of this compound.
-
Data Measurement: The potentiation of the GABA-evoked current by this compound is measured.
-
Efficacy Determination: The maximal potentiation induced by this compound is compared to the maximal potentiation induced by a full agonist (e.g., diazepam) to determine its relative efficacy. Efficacy is often expressed as a percentage of the maximal response to GABA.
Preclinical and Clinical Overview
Preclinical Findings
In animal models, this compound has demonstrated anxiolytic-like effects. A major metabolite in rats, 5'-hydroxythis compound, is present at significantly higher concentrations in the brain than the parent compound and exhibits greater efficacy at the α1 subunit, which may contribute to observed sedative effects in these models.
Clinical Trials
This compound has been investigated in clinical trials for anxiety disorders and persistent developmental stuttering. In a Phase II trial for stuttering, this compound showed a statistically significant benefit in multiple endpoints compared to placebo. The most commonly reported side effects were headache and fatigue. While showing promise, the development of this compound has not progressed to commercialization.
Conclusion
This compound's profile as a GABA-A receptor partial agonist with selectivity for α2 and α3 subunits highlights a promising strategy for the development of anxiolytic agents with a reduced side-effect profile. The quantitative data on its binding affinity and functional efficacy provide a solid foundation for understanding its mechanism of action. The detailed experimental protocols outlined in this whitepaper serve as a guide for the continued investigation of this compound and other novel GABA-A receptor modulators. Further research is warranted to fully elucidate the therapeutic potential of this and similar compounds.
References
A Technical Guide to the Preclinical Anxiolytic Profile of Pagoclone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on the anxiolytic effects of Pagoclone, a nonbenzodiazepine cyclopyrrolone derivative. This document summarizes key quantitative data from various animal models of anxiety, details the experimental protocols employed in these studies, and visualizes the compound's mechanism of action and experimental workflows.
Core Concepts: Mechanism of Action and Receptor Selectivity
This compound exerts its anxiolytic effects through its activity as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Unlike traditional benzodiazepines, which are full agonists, this compound's partial agonism is thought to contribute to its favorable side-effect profile, particularly the reduced incidence of sedation and amnesia at therapeutic doses.[2]
A key feature of this compound is its selectivity for specific GABA-A receptor subtypes. It binds with high affinity to the benzodiazepine site on GABA-A receptors containing α1, α2, α3, and α5 subunits.[2] However, its functional activity varies across these subtypes. It acts as a partial agonist at α1, α2, and α5-containing receptors, while demonstrating full agonist activity at α3-containing receptors.[2] The anxiolytic effects of benzodiazepine-like drugs are primarily mediated by their action on α2 and α3 subunits, whereas sedative and amnestic effects are largely attributed to activity at the α1 subunit. This compound's relatively lower efficacy at the α1 subtype is consistent with its reduced sedative properties observed in preclinical and clinical studies.
Signaling Pathway
The binding of this compound to the benzodiazepine site on the GABA-A receptor allosterically modulates the receptor, increasing the affinity of GABA for its binding site. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability. This cascade of events at the cellular level is believed to underlie the anxiolytic effects observed at the behavioral level.
Quantitative Preclinical Data
The following tables summarize the available quantitative data from key preclinical studies investigating the anxiolytic and related effects of this compound.
GABA-A Receptor Subtype Binding Affinity
This table presents the binding affinities (Ki) of this compound for various human GABA-A receptor subtypes, providing insight into its receptor selectivity profile.
| GABA-A Receptor Subtype | Binding Affinity (Ki) (nM) | Reference |
| α1β3γ2 | 0.7 - 9.1 | |
| α2β3γ2 | 0.7 - 9.1 | |
| α3β3γ2 | 0.7 - 9.1 | |
| α5β3γ2 | 0.7 - 9.1 |
Elevated Plus-Maze Test in Rats
The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
| Dose (mg/kg, p.o.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Total Distance Travelled (Arbitrary Units) | Reference |
| Vehicle | Data not specified | Data not specified | Data not specified | |
| 0.3 | No significant difference from vehicle | No significant difference from vehicle | Significant reduction | |
| 1 | No significant difference from vehicle | No significant difference from vehicle | Significant reduction | |
| 3 | Significant increase vs. vehicle | Significant increase vs. vehicle | Significant reduction |
Note: While specific percentages were not provided in the abstract, the study reported a significant anxiolytic-like activity at 3 mg/kg. However, a significant reduction in total distance travelled was observed at all tested doses, indicating a sedative effect at these concentrations in rats.
Effects of 5'-hydroxy this compound in the Elevated Plus-Maze Test in Rats
5'-hydroxy this compound is a major metabolite of this compound in rats and has been shown to contribute to its pharmacological effects.
| Dose (mg/kg, p.o.) | Anxiolytic-like Activity | Sedative Effect | Reference |
| 0.3 - 3 | Significant | Present |
Experimental Protocols
This section provides detailed methodologies for the key preclinical behavioral assays used to evaluate the anxiolytic effects of this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study investigating the anxiolytic effects of a compound like this compound.
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions.
Procedure:
-
Acclimation: Rodents are habituated to the testing room for at least one hour before the experiment.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at specified doses and time points before testing.
-
Testing: Each animal is placed in the center of the maze, facing an open arm. The animal's behavior is recorded for a set period (typically 5 minutes).
-
Data Collection: The primary measures recorded are the number of entries into and the time spent in the open and closed arms. Locomotor activity (e.g., total distance traveled) is also often measured to control for sedative or stimulant effects of the drug.
-
Data Analysis: The percentage of time spent in the open arms and the percentage of entries into the open arms are calculated. Statistical analysis (e.g., ANOVA) is used to compare the drug-treated groups with the vehicle control group.
Light-Dark Box Test
Objective: To evaluate anxiety-like behavior based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.
Apparatus: A rectangular box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.
Procedure:
-
Acclimation: Animals are habituated to the testing room prior to the experiment.
-
Drug Administration: this compound or vehicle is administered at specified doses and time points before testing.
-
Testing: Each animal is placed in the center of the light compartment, facing away from the opening. The animal is allowed to freely explore the apparatus for a set duration (e.g., 5-10 minutes).
-
Data Collection: The primary parameters measured are the latency to enter the dark compartment, the time spent in each compartment, and the number of transitions between the two compartments.
-
Data Analysis: An increase in the time spent in the light compartment and the number of transitions are indicative of an anxiolytic effect. Data are analyzed using appropriate statistical methods.
Social Interaction Test
Objective: To assess anxiety-related changes in social behavior.
Apparatus: A familiar, neutral arena.
Procedure:
-
Acclimation: Animals are habituated to the testing arena.
-
Drug Administration: this compound or vehicle is administered to one or both of a pair of unfamiliar rodents.
-
Testing: Two unfamiliar rodents are placed in the arena, and their social interactions are observed and recorded for a defined period.
-
Data Collection: The duration and frequency of various social behaviors (e.g., sniffing, following, grooming) and non-social behaviors (e.g., self-grooming, inactivity) are scored.
-
Data Analysis: An increase in the duration of active social interaction is typically interpreted as an anxiolytic effect. Statistical comparisons are made between treatment groups.
Conclusion
Preclinical research indicates that this compound is a potent anxiolytic agent with a distinct mechanism of action as a partial agonist at GABA-A receptors, showing selectivity for α2 and α3 subunits. This profile is consistent with its observed anxiolytic effects with a reduced sedative liability compared to full benzodiazepine agonists. Quantitative data from the elevated plus-maze test in rats supports its anxiolytic-like activity, although sedative effects were also noted at the tested doses. The major metabolite, 5'-hydroxy this compound, also contributes to both the anxiolytic and sedative properties of the parent compound in rats. While detailed quantitative data from the light-dark box and social interaction tests in the public domain are limited, the established mechanism of action and positive results in the elevated plus-maze provide a strong rationale for its anxiolytic potential. Further research to fully characterize its dose-response relationship in a wider range of preclinical anxiety models would be beneficial for a more comprehensive understanding of its therapeutic window.
References
Pagoclone: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pagoclone is a cyclopyrrolone derivative that has been investigated for its anxiolytic properties.[1][2] It belongs to the class of non-benzodiazepine anxiolytics and acts as a partial agonist at the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4] This document provides an in-depth technical overview of the chemical structure and physicochemical properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Chemical Structure
The chemical structure of this compound is fundamental to its pharmacological activity. Its systematic IUPAC name is 2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)isoindolin-1-one.[3]
| Identifier | Value |
| IUPAC Name | 2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)isoindolin-1-one |
| SMILES String | CC(C)CCC(=O)CC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=C(Cl)N=C4 |
| InChI Key | HIUPRQPBWVEQJJ-UHFFFAOYSA-N |
| Molecular Formula | C₂₃H₂₂ClN₃O₂ |
| Molecular Weight | 407.9 g/mol |
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for this compound is limited in publicly available literature, predicted values and general experimental protocols for determining these properties are outlined below.
| Property | Predicted Value | Experimental Protocol |
| Melting Point | Not available | The melting point of a solid compound like this compound can be determined using the capillary melting point method. A small, powdered sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature range over which the substance melts is recorded as the melting point. |
| pKa (Strongest Acidic) | 12.33 | Potentiometric Titration: This method involves dissolving the compound in a suitable solvent (e.g., a water-methanol mixture) and titrating it with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored with a calibrated pH meter as the titrant is added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the compound is ionized. |
| pKa (Strongest Basic) | -2.6 | Potentiometric Titration: Similar to the determination of the acidic pKa, this involves titration with a standardized solution of a strong acid (e.g., HCl). The pKa is determined from the titration curve. Given the very low predicted basic pKa, this would be challenging to measure experimentally in aqueous media. |
| logP (Octanol-Water Partition Coefficient) | 4.6 | Shake-Flask Method: This is the traditional and most reliable method for determining logP. A solution of the compound is prepared in one of the two immiscible phases (n-octanol or water), which have been pre-saturated with the other phase. The two phases are then mixed in a flask and shaken until equilibrium is reached (typically for several hours). After separation of the phases by centrifugation, the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. |
| Water Solubility | 0.00655 mg/mL | Equilibrium Solubility (Shake-Flask) Method: An excess amount of the solid compound is added to a specific volume of water or a buffer solution of a defined pH in a sealed container. The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours). After reaching equilibrium, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method like HPLC-UV. This process is repeated at different pH values to determine the pH-solubility profile. |
Mechanism of Action and Signaling Pathway
This compound exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-A receptor. Specifically, it is a partial agonist at the benzodiazepine binding site located at the interface of the α and γ subunits of the GABA-A receptor. It displays selectivity for receptors containing α2 and α3 subunits, which are associated with anxiolytic effects, while having lower efficacy at α1-containing receptors, which are linked to sedative and amnestic effects.
Upon binding of GABA to its receptor sites, the chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, resulting in an inhibitory postsynaptic potential (IPSP). This compound enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound, thereby potentiating the inhibitory signal.
Caption: Signaling pathway of this compound's modulation of the GABA-A receptor.
Synthesis
The synthesis of this compound has been described in the literature. A common route involves the reaction of 2-amino-7-chloro-1,8-naphthyridine with phthalic anhydride to form a phthalimide intermediate. This is followed by selective reduction of one of the imide carbonyl groups to a hydroxyl group. Subsequent reaction with the carbanion of an appropriate β-keto ester, followed by decarboxylation, yields this compound.
Caption: Simplified workflow for the synthesis of this compound.
Conclusion
This compound represents a significant molecule of interest in the field of anxiolytic drug research. This guide has provided a detailed summary of its chemical structure and key physicochemical properties, alongside an overview of its mechanism of action and synthesis. The provided information, including structured data tables and diagrams, serves as a foundational resource for scientists and researchers engaged in the study and development of novel therapeutics targeting the GABA-A receptor system. Further experimental validation of the predicted physicochemical properties will be crucial for a more complete understanding of this compound's behavior in biological systems.
References
- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C23H22ClN3O2 | CID 131664 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preclinical and Early Clinical Studies of Pagoclone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pagoclone, a cyclopyrrolone derivative, is a selective partial agonist of the γ-aminobutyric acid type A (GABA-A) receptor. Initially investigated for the treatment of anxiety disorders, it was later repurposed for persistent developmental stuttering. This technical guide provides a comprehensive overview of the preclinical and early clinical research on this compound. It details the compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies in structured tables, outlines experimental methodologies, and presents visual representations of its signaling pathway and experimental workflows. This document is intended to serve as a thorough resource for researchers and professionals in the field of drug development.
Introduction
This compound is a non-benzodiazepine anxiolytic that modulates the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Unlike traditional benzodiazepines, this compound exhibits a subtype-selective binding profile, which is theorized to confer a more favorable side-effect profile, particularly concerning sedation and dependence.[1] Its development history includes initial studies for panic and anxiety disorders, followed by a more focused investigation into its efficacy for treating stuttering.[2][3]
Mechanism of Action
This compound functions as a partial agonist at the benzodiazepine binding site of the GABA-A receptor.[1] This binding allosterically modulates the receptor, increasing the efficiency of GABA-mediated chloride ion influx and resulting in neuronal hyperpolarization and inhibition of neurotransmission.
GABA-A Receptor Subtype Selectivity
This compound demonstrates high affinity for GABA-A receptors containing α1, α2, α3, and α5 subunits. It acts as a partial agonist at receptors with α1, α2, and α5 subunits, while functioning as a full agonist at α3-containing receptors. The anxiolytic effects of benzodiazepine-like drugs are primarily mediated by the α2 and α3 subunits, whereas the sedative and amnesic effects are largely attributed to the α1 subunit. This compound's relatively lower efficacy at the α1 subtype is thought to contribute to its reduced sedative potential compared to non-selective benzodiazepines.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Pagoclone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Pagoclone, a cyclopyrrolone derivative and a partial agonist of the GABA-A receptor. The synthesis is based on the well-established classical route, commencing from phthalic anhydride and 2-amino-7-chloro-1,8-naphthyridine. This protocol includes step-by-step procedures for the synthesis of key intermediates and the final racemic this compound, along with purification methods and characterization data. Additionally, a resolution step to obtain the active (+)-enantiomer is described. All quantitative data is summarized in tables for clarity, and a visual representation of the experimental workflow is provided using a DOT language diagram.
Introduction
This compound is a non-benzodiazepine anxiolytic agent that exhibits a unique pharmacological profile by acting as a partial agonist at the benzodiazepine binding site of the GABA-A receptor.[1] Unlike full agonists, this compound produces anxiolytic effects with a reduced incidence of sedative and amnestic side effects.[2][3] This makes it a compound of significant interest for research into anxiety disorders and the development of novel therapeutics.
The synthesis of this compound can be achieved through various routes, with the classical pathway being the most extensively documented in patent literature. This route involves the initial formation of a phthalimide derivative, followed by a selective reduction and subsequent alkylation to introduce the side chain, yielding racemic this compound. The final step involves the resolution of the enantiomers to isolate the pharmacologically active (+)-Pagoclone.
Synthetic Pathway Overview
The overall synthetic scheme for this compound via the classical route is depicted below. The synthesis begins with the reaction of phthalic anhydride with 2-amino-7-chloro-1,8-naphthyridine to form the corresponding phthalimide. This intermediate is then selectively reduced to a hydroxyisoindolinone derivative. The final carbon skeleton of racemic this compound is constructed by reacting the hydroxyisoindolinone with a suitable side-chain precursor. Finally, the racemic mixture is resolved to yield the desired (+)-enantiomer.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Supplier Suggestion |
| Phthalic Anhydride | 85-44-9 | Sigma-Aldrich |
| 2-Amino-7-chloro-1,8-naphthyridine | 15944-33-9 | Combi-Blocks |
| Acetic Acid | 64-19-7 | Fisher Scientific |
| Potassium Borohydride | 13762-51-1 | Sigma-Aldrich |
| [(5-methyl-2-oxo)-hexyl]triphenylphosphonium bromide | N/A | Custom Synthesis |
| Xylenes | 1330-20-7 | VWR Chemicals |
| (+)-Ephedrine hemihydrate | 50-98-6 | Sigma-Aldrich |
| Carbonyldiimidazole | 530-62-1 | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific |
| Ethanol | 64-17-5 | Decon Labs |
| Diisopropyl ether | 108-20-3 | Sigma-Aldrich |
Step 1: Synthesis of N-(7-chloro-1,8-naphthyridin-2-yl)phthalimide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-7-chloro-1,8-naphthyridine (1.0 eq) and phthalic anhydride (1.05 eq).
-
Add glacial acetic acid as the solvent (approximately 10 mL per gram of the amino-naphthyridine).
-
Heat the mixture to reflux (around 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold acetic acid, followed by water, and then methanol.
-
Dry the product under vacuum to yield N-(7-chloro-1,8-naphthyridin-2-yl)phthalimide as a solid.
Step 2: Synthesis of 2-(7-chloro-1,8-naphthyridin-2-yl)-3-hydroxyisoindolin-1-one
-
Suspend N-(7-chloro-1,8-naphthyridin-2-yl)phthalimide (1.0 eq) in a mixture of methanol and water.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add potassium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully add aqueous acetic acid to quench the excess potassium borohydride and adjust the pH to neutral.
-
The product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with water and then methanol.
-
Dry the product under vacuum.[4]
Step 3: Synthesis of Racemic 2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone (Racemic this compound)
-
To a reaction vessel, add [(5-methyl-2-oxo)-hexyl]triphenylphosphonium bromide (1.5 eq), sodium carbonate (1.5 eq), water, and xylenes. Stir the two-phase system vigorously for 30 minutes at room temperature.
-
Separate the aqueous layer.
-
To the organic layer containing the ylide, add 2-(7-chloro-1,8-naphthyridin-2-yl)-3-hydroxyisoindolin-1-one (1.0 eq).
-
Heat the reaction mixture to reflux (around 136-140 °C) with a Dean-Stark apparatus to remove water. Maintain reflux for 24 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 90 °C and remove the xylenes by vacuum distillation.
-
The crude racemic this compound can be purified by column chromatography on silica gel or by recrystallization.
Step 4: Resolution of Racemic this compound
-
The resolution of racemic this compound can be achieved by forming a diastereomeric salt with a chiral resolving agent. One documented method involves the hydrolysis of the lactam ring to form the corresponding carboxylic acid, followed by salt formation with (+)-ephedrine.
-
Lactam Ring Opening: Dissolve racemic this compound in a mixture of 1,2-dimethoxyethane and tetrahydrofuran (THF). Add an aqueous solution of potassium hydroxide and stir at room temperature to hydrolyze the lactam.
-
Salt Formation: Neutralize the reaction mixture and extract the carboxylic acid. Dissolve the crude acid in ethanol and add (+)-ephedrine hemihydrate. Heat the mixture until a clear solution is obtained and then cool slowly to allow for the crystallization of the desired diastereomeric salt.
-
Liberation of (+)-Pagoclone: Treat the isolated salt with an acid (e.g., HCl) to remove the ephedrine.
-
Ring Closure: React the resulting enantiomerically enriched carboxylic acid with an amide forming reagent such as carbonyldiimidazole in dichloromethane to reform the lactam ring, yielding (+)-Pagoclone.
-
Purify the final product by recrystallization from ethanol.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₂ClN₃O₂ | |
| Molar Mass | 407.9 g/mol | |
| Melting Point | 173-174 °C | |
| Appearance | White solid | |
| Optical Rotation | [α]ᴅ²⁰ = +135° (c=1, dichloromethane) |
Table 2: Spectroscopic Data for (+)-Pagoclone
| Technique | Data | Reference |
| ¹H-NMR (CDCl₃) | δ 8.87 (d, J=8.8, 1H), 8.61 (m, 2H), 7.93 (d, J=7.0, 1H), 7.74 (m, 4H), 6.05 (m, 1H), 3.62 (m, 1H), 3.28 (dd, J=7.0, 17.2, 1H), 2.42 (m, 2H), 1.35 (m, 3H), 0.79 (d, J=6.2, 6H) | |
| Mass Spec (CI) | M+1 at 408 (100%) | |
| UV Maxima | 236 nm, 268 nm, 353 nm |
Concluding Remarks
This document provides a comprehensive protocol for the laboratory synthesis of this compound. The described classical route is robust and well-documented, allowing for the successful synthesis of the target compound. Researchers should adhere to standard laboratory safety practices when handling all chemicals. The provided characterization data will aid in the verification of the synthesized intermediates and the final product. This protocol should serve as a valuable resource for researchers in medicinal chemistry and pharmacology investigating the therapeutic potential of this compound and related compounds.
References
- 1. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preliminary effects of this compound, a partial GABAA agonist, on neuropsychological performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1490363B1 - Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone - Google Patents [patents.google.com]
- 5. EP1490363B1 - Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone - Google Patents [patents.google.com]
Application Notes: In Vivo Experimental Design Using Pagoclone in Rodent Models
Introduction
Pagoclone is an anxiolytic agent belonging to the cyclopyrrolone family, which is structurally distinct from benzodiazepines but shares a similar mechanism of action.[1][2] It functions as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor.[3][4][5] this compound exhibits subtype selectivity, binding with high affinity to GABA-A receptors containing α1, α2, α3, or α5 subunits. It acts as a full agonist at α3-containing receptors and a partial agonist at α1, α2, and α5-containing receptors. This profile is thought to contribute to its anxiolytic effects, primarily mediated by the α2 and α3 subtypes, while producing minimal sedative or amnestic actions at lower doses, which are associated with the α1 subtype.
Notably, in vivo studies in rats have identified 5'-hydroxy this compound as a major metabolite, found at 10-20 fold higher concentrations in the brain and plasma than the parent compound. This metabolite shows greater efficacy at the α1 subtype and likely mediates a significant portion of the pharmacological effects observed in rats, including sedation.
These notes provide an overview of the experimental design, relevant quantitative data, and detailed protocols for utilizing this compound in rodent models to study anxiety and related behaviors.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effects by positively modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This diagram illustrates its selective binding and the subsequent neurophysiological cascade.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo rodent studies.
Table 1: In Vitro Receptor Binding and Agonist Activity
| Parameter | Receptor Subtype | Value | Reference |
|---|---|---|---|
| Binding Affinity (Ki) | α1, α2, α3, α5 | 0.7 - 9.1 nM | |
| Agonist Activity (EC50) | Diazepam-sensitive subtypes | 3.1 - 6.6 nM | |
| Efficacy | α1, α2, α5 | Partial Agonist |
| | α3 | Full Agonist | |
Table 2: In Vivo Dosage and Effects in Rodent Models
| Species | Model / Test | Dose (p.o.) | Route | Observed Effect | Reference |
|---|---|---|---|---|---|
| Rat | Elevated Plus Maze | 3 mg/kg | p.o. | Significant anxiolytic-like activity | |
| Rat | Spontaneous Locomotor Activity | 0.3, 1, 3 mg/kg | p.o. | Significant reduction in total distance traveled (sedation) | |
| Rat | Chain-Pulling Assay | 1, 3, 10 mg/kg | p.o. | Dose-dependent reduction in response (sedation) | |
| Mouse | Pentylenetetrazole-induced seizures | 0.21 mg/kg (ID50) | p.o. | Anticonvulsant activity | |
| Mouse | Isoniazid-induced convulsions | 0.26 mg/kg (ED50) | p.o. | Anticonvulsant activity |
| Mouse | Bicuculline-induced convulsions | 0.087 mg/kg (ED50) | p.o. | Anticonvulsant activity | |
Table 3: Pharmacokinetic Data in Rats
| Dose (p.o.) | Mean Plasma Concentration (ng/mL) | Notes | Reference |
|---|---|---|---|
| 1 mg/kg | 0.4 ± 0.1 | Concentrations are dose-dependent but not linear. | |
| 3 mg/kg | 1.1 ± 0.2 | The metabolite, 5'-hydroxy this compound, is present at 10-20x higher concentrations. |
| 10 mg/kg | 2.2 ± 0.2 | | |
Experimental Workflow and Protocols
A typical in vivo study workflow involves careful planning from animal acclimatization through data analysis to ensure robust and reproducible results.
Protocol 1: Elevated Plus Maze (EPM) for Anxiolytic Activity
This protocol is designed to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
-
Objective: To evaluate the anxiolytic effects of this compound.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. Dimensions should be appropriate for the species (e.g., for rats: arms 50 cm long x 10 cm wide, walls 40 cm high).
-
Animals: Male rats (e.g., Sprague-Dawley, 250-300g) or mice (e.g., C57BL/6, 25-30g).
-
Drug Preparation:
-
Prepare the vehicle solution (e.g., 0.5% methyl cellulose in sterile water).
-
Prepare this compound solutions by suspending the compound in the vehicle to achieve final doses such as 0.3, 1.0, and 3.0 mg/kg. The administration volume is typically 1-5 mL/kg.
-
-
Procedure:
-
Acclimatize animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle via oral gavage (p.o.).
-
Return the animal to its home cage for a pre-treatment period (e.g., 30-60 minutes).
-
Gently place the animal onto the central platform of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze for later analysis.
-
After the session, return the animal to its home cage. Clean the maze thoroughly with 70% ethanol between subjects to remove olfactory cues.
-
-
Parameters to Measure:
-
Time spent in the open arms (s).
-
Number of entries into the open arms.
-
Time spent in the closed arms (s).
-
Number of entries into the closed arms.
-
Total distance traveled (to control for locomotor effects).
-
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect. Compare treatment groups to the vehicle control using ANOVA followed by post-hoc tests.
Protocol 2: Spontaneous Locomotor Activity (SLA) for Sedative Effects
This protocol assesses general locomotor activity and is a common method for measuring the sedative side effects of a compound.
-
Objective: To evaluate the sedative effects of this compound.
-
Apparatus: An open field arena (e.g., 40 x 40 x 40 cm for rats), equipped with an automated activity monitoring system (e.g., infrared beams).
-
Animals: Same as in Protocol 1.
-
Drug Preparation: Same as in Protocol 1.
-
Procedure:
-
Acclimatize animals to the testing room.
-
Administer this compound (e.g., 0.3, 1, 3 mg/kg p.o.) or vehicle.
-
After the pre-treatment period (30-60 minutes), place the animal in the center of the open field arena.
-
Record locomotor activity for a set duration (e.g., 30-60 minutes).
-
Clean the apparatus thoroughly with 70% ethanol between subjects.
-
-
Parameters to Measure:
-
Total distance traveled (cm).
-
Time spent mobile vs. immobile (s).
-
Rearing frequency (vertical counts).
-
-
Data Analysis: A significant decrease in the total distance traveled or time spent mobile compared to the vehicle group indicates a sedative effect. Analyze data using ANOVA.
Dose-Response Relationship
The in vivo effects of this compound are dose-dependent. At lower therapeutic doses, the anxiolytic effects are more prominent, while sedative effects become more pronounced as the dose increases, likely due to increased engagement of the α1 GABA-A receptor subtype.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound [chemeurope.com]
- 3. This compound | C23H22ClN3O2 | CID 131664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preliminary effects of this compound, a partial GABAA agonist, on neuropsychological performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preliminary effects of this compound, a partial GABA(A) agonist, on neuropsychological performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Pagoclone in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pagoclone is a cyclopyrrolone derivative that acts as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor. It has shown potential as an anxiolytic agent with a reduced side-effect profile compared to full agonists like benzodiazepines. This document provides detailed methods and protocols for the oral administration of this compound in animal studies, primarily focusing on rodent models. The information is compiled from various scientific publications and is intended to guide researchers in designing and executing their experimental protocols.
Data Presentation
Quantitative Data Summary
| Parameter | Species | Dose (mg/kg, p.o.) | Vehicle | Observed Effect/Measurement | Source |
| Plasma Concentration | Rat | 1 | Not Specified | 0.4 ± 0.1 ng/mL | [1] |
| Plasma Concentration | Rat | 3 | Not Specified | 1.1 ± 0.2 ng/mL | [1] |
| Plasma Concentration | Rat | 10 | Not Specified | 2.2 ± 0.2 ng/mL | [1] |
| Behavioral Effect | Rat | 0.3, 1, 3 | Not Specified | Anxiolytic-like activity and sedation | [1] |
Note: The relationship between dose and plasma concentration was reported to be dose-dependent but not linear. The time points for these plasma concentration measurements were not specified in the source material.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a homogenous and stable suspension of this compound suitable for oral administration in rodents.
Background: this compound is poorly soluble in aqueous solutions. Therefore, a vehicle capable of suspending the compound is necessary for accurate oral dosing. A common approach for water-insoluble compounds is to use a co-solvent system, such as Dimethyl Sulfoxide (DMSO) and an oil-based vehicle like corn oil.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Corn oil, pharmaceutical grade
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 1 mg/kg) and the number and weight of the animals, calculate the total amount of this compound needed.
-
Prepare the vehicle solution: Prepare a 10% DMSO in 90% corn oil (v/v) solution. For example, to prepare 10 mL of the vehicle, mix 1 mL of DMSO with 9 mL of corn oil.
-
Dissolve this compound in DMSO: Weigh the calculated amount of this compound and place it in a sterile tube. Add the required volume of DMSO to achieve a 10% final concentration of the total vehicle volume. Vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
Prepare the final suspension: While vortexing, slowly add the corn oil to the this compound-DMSO solution to reach the final desired volume.
-
Homogenize the suspension: Continue to vortex the final suspension for several minutes to ensure a uniform distribution of the compound. Visually inspect the suspension for any undissolved particles. If necessary, sonicate the suspension for a short period.
-
Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store it protected from light at 2-8°C and re-vortex thoroughly before each use.
Protocol 2: Oral Gavage Administration of this compound in Rats
Objective: To accurately administer a defined dose of this compound directly into the stomach of a rat using oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5-3 inches long with a ball tip for adult rats)
-
Syringes (1 mL or appropriate size for the dosing volume)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Animal Preparation: Acclimatize the animals to the experimental conditions. Weigh each rat immediately before dosing to calculate the precise volume of the this compound suspension to be administered. The typical dosing volume for rats is 5-10 mL/kg body weight.
-
Dose Calculation: Calculate the volume of the this compound suspension for each animal based on its body weight and the desired dose. For example, for a 1 mg/kg dose using a 0.2 mg/mL suspension, a 250g rat would receive 1.25 mL.
-
Restraint: Gently but firmly restrain the rat. One common method is to hold the animal by the scruff of the neck with the thumb and forefinger, extending the head and neck to create a straight line from the mouth to the stomach. The body of the rat can be supported against the forearm.
-
Gavage Needle Insertion:
-
Fill the syringe with the calculated volume of the this compound suspension and attach the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation. The animal will often swallow as the tube enters the esophagus.
-
-
Administration: Once the needle is correctly positioned in the stomach (the pre-measured length from the mouth to the last rib), slowly depress the syringe plunger to deliver the suspension.
-
Withdrawal of the Needle: After administration, gently and smoothly withdraw the gavage needle.
-
Post-administration Monitoring: Return the animal to its cage and monitor it for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea. Observe the animal for the expected pharmacological effects of this compound.
Visualizations
GABAergic Synapse Signaling Pathway
Caption: Simplified diagram of the GABAergic synapse and the modulatory action of this compound.
Experimental Workflow for Oral Gavage Administration
Caption: Step-by-step workflow for the oral administration of this compound via gavage in rodents.
References
Application of the Elevated Plus Maze for Evaluating the Anxiolytic Properties of Pagoclone
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
The elevated plus maze (EPM) is a widely utilized behavioral assay to assess anxiety-like behavior in rodents.[1][2] The test leverages the natural aversion of rodents to open and elevated spaces.[1] The apparatus typically consists of two open arms and two enclosed arms, arranged in a plus shape and elevated from the ground.[3] Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms, as the animal's fear of the open spaces is reduced.[4]
Pagoclone is a non-benzodiazepine anxiolytic agent from the cyclopyrrolone family. It acts as a partial agonist at γ-aminobutyric acid type A (GABA-A) receptors. Notably, this compound is a subtype-selective drug, binding primarily to the α2 and α3 subunits of the GABA-A receptor, which are associated with anxiolytic effects. It has lower efficacy at the α1 subunit, which is linked to sedative and amnestic effects. This profile suggests that this compound may produce anxiolytic effects with a reduced sedative side-effect profile compared to non-selective benzodiazepines. This application note provides a detailed protocol for using the elevated plus maze to test the anxiolytic and sedative-like effects of this compound in rodents.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound and its major metabolite, 5'-hydroxy this compound, in the elevated plus maze test in rats, based on oral administration (p.o.).
Table 1: Anxiolytic-like Effects of this compound and its Metabolite in the Elevated Plus Maze
| Compound | Dose (mg/kg, p.o.) | Change in Time Spent in Open Arms | Change in Open Arm Entries |
| This compound | 0.3 | No significant change | No significant change |
| 1 | No significant change | No significant change | |
| 3 | Significant Increase | Significant Increase | |
| 5'-hydroxy this compound | 0.3 | Significant Increase | Significant Increase |
| 1 | Significant Increase | Significant Increase | |
| 3 | Significant Increase | Significant Increase | |
| Vehicle | - | Baseline | Baseline |
Note: Data is presented qualitatively based on published findings. A significant increase indicates an anxiolytic-like effect.
Table 2: Sedative-like Effects of this compound and its Metabolite in the Elevated Plus Maze
| Compound | Dose (mg/kg, p.o.) | Change in Total Arm Entries (Locomotor Activity) |
| This compound | 0.3 | Significant Decrease |
| 1 | Significant Decrease | |
| 3 | Significant Decrease | |
| 5'-hydroxy this compound | 0.3 | Significant Decrease |
| 1 | Significant Decrease | |
| 3 | Significant Decrease | |
| Vehicle | - | Baseline |
Note: Data is presented qualitatively based on published findings. A significant decrease in total arm entries is indicative of a sedative-like effect.
Experimental Protocols
Materials
-
Elevated Plus Maze Apparatus (for rats: arms 50 cm long x 10 cm wide; for mice: arms 30 cm long x 5 cm wide; elevated 50-70 cm from the floor)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (appropriate size for the species)
-
Syringes
-
Animal scale
-
Video tracking software and camera
-
Cleaning solution (e.g., 70% ethanol)
Experimental Workflow
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. conductscience.com [conductscience.com]
- 3. Preliminary effects of this compound, a partial GABAA agonist, on neuropsychological performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for measuring Pagoclone plasma concentrations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Pagoclone in plasma samples. Given the limited availability of published methods specific to this compound, this guide presents a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a widely accepted and highly sensitive technique for pharmacokinetic and toxicokinetic studies. The protocols and data presented are based on established methodologies for analogous small molecules and cyclopyrrolone derivatives.
Introduction
This compound is a partial agonist at the GABA-A receptor, belonging to the cyclopyrrolone class of drugs.[1][2] Accurate determination of its concentration in plasma is crucial for pharmacokinetic profiling, dose-response assessments, and overall drug development. LC-MS/MS offers high selectivity and sensitivity, making it the preferred method for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma.
Representative LC-MS/MS Method for this compound Analysis
This section outlines a comprehensive protocol for the analysis of this compound in plasma using LC-MS/MS. The method is designed to be robust and reproducible, suitable for regulated bioanalysis.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.
Protocol:
-
Thaw frozen plasma samples to room temperature.
-
Vortex mix the plasma sample to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS). A structurally similar and stable isotopically labeled compound is recommended as the IS.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow for Sample Preparation
Caption: Workflow for plasma sample preparation using protein precipitation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | A high-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound and IS |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Logical Workflow for LC-MS/MS Analysis
Caption: The logical steps involved in the LC-MS/MS analysis of this compound.
Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability. The following table summarizes typical validation parameters and their acceptable limits based on regulatory guidelines.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative) |
Data Presentation
The following tables are templates for summarizing the quantitative data obtained during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | e.g., 0.1 - 100 | ≥ 0.99 |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |
| Low | 0.3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Medium | 10 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High | 80 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 3: Stability Data
| Stability Condition | Duration | Temperature (°C) | % Change from Nominal |
| Freeze-Thaw | 3 cycles | -20 to Room Temp | ≤ 15 |
| Short-Term (Bench-top) | 4 hours | Room Temp | ≤ 15 |
| Long-Term | 30 days | -80 | ≤ 15 |
| Post-Preparative | 24 hours | 10 | ≤ 15 |
Conclusion
The representative LC-MS/MS method detailed in these application notes provides a robust framework for the quantitative determination of this compound in plasma. Adherence to the described protocols for sample preparation, chromatographic separation, and mass spectrometric detection, followed by rigorous method validation, will ensure the generation of high-quality data suitable for supporting pharmacokinetic and other drug development studies. Researchers should perform in-house validation to establish method performance characteristics specific to their laboratory and instrumentation.
References
Using Pagoclone to Elucidate GABAA Receptor Subtype Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pagoclone, a cyclopyrrolone derivative, is a non-selective partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. Its unique pharmacological profile, characterized by anxiolytic effects with a reduced sedative and amnestic potential compared to full agonists like diazepam, makes it a valuable tool for dissecting the distinct physiological roles of GABAA receptor subtypes. These application notes provide a comprehensive overview of the use of this compound in studying GABAA receptor function, including its binding and functional characteristics, detailed experimental protocols for in vitro and in vivo studies, and a summary of its known effects mediated by different receptor subtypes.
Introduction to this compound and GABAA Receptor Subtypes
The GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, is a pentameric ligand-gated ion channel. The diversity of its subunit composition (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3) gives rise to a vast array of receptor subtypes with distinct pharmacological and physiological properties. The α subunits (α1, α2, α3, and α5) are of particular interest as they confer sensitivity to benzodiazepines and are implicated in different behavioral effects. It is generally considered that α1-containing receptors mediate sedation, α2/α3-containing receptors are involved in anxiolysis, and α5-containing receptors play a role in learning and memory.
This compound acts as a positive allosteric modulator of the GABAA receptor, enhancing the effect of GABA. It exhibits high affinity for the benzodiazepine binding site on GABAA receptors containing α1, α2, α3, and α5 subunits.[1] Functionally, it acts as a partial agonist at α1, α2, and α5-containing receptors and as a full agonist at α3-containing receptors.[1] This profile suggests that this compound's anxiolytic effects may be primarily mediated through its action at α2 and α3 subtypes, while its reduced sedative and cognitive side effects are likely due to its partial agonism at α1 and α5 subtypes.
Data Presentation: Pharmacological Profile of this compound
The following table summarizes the known quantitative data for this compound's interaction with human GABAA receptor subtypes. This data is essential for designing and interpreting experiments aimed at understanding subtype-specific functions.
| GABAA Receptor Subtype | Binding Affinity (Ki) | Functional Efficacy (EC50/IC50) | Agonist Type | Reference |
| α1βxγx | 0.7 - 9.1 nM | Data not available | Partial Agonist | [1] |
| α2βxγx | 0.7 - 9.1 nM | Data not available | Partial Agonist | [1] |
| α3βxγx | 0.7 - 9.1 nM | Data not available | Full Agonist | [1] |
| α5βxγx | 0.7 - 9.1 nM | Data not available | Partial Agonist | |
| Rat Cerebrocortical Membranes | 0.98 nM | IC50 = 1.6 ± 0.2 nM* | Partial Agonist |
*Note: IC50 value is for the displacement of [3H]-flunitrazepam.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GABAA receptor signaling pathway and a typical experimental workflow for characterizing the effects of this compound.
References
Methodology for Neuropsychological Performance Studies with Pagoclone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed framework for conducting neuropsychological performance studies with Pagoclone, a partial GABA-A receptor agonist. The methodologies outlined are based on established clinical trial protocols and are intended to guide the design and execution of research aimed at evaluating the cognitive effects of this compound.
Introduction to this compound and Neuropsychological Assessment
This compound is a novel cyclopyrrolone that acts as a non-selective partial agonist at the GABA-A receptor.[1] Unlike full agonists, such as benzodiazepines, which can cause significant sedation and cognitive impairment, the partial agonism of this compound is hypothesized to produce anxiolytic effects with a more favorable side-effect profile.[2][3] Preclinical and preliminary clinical studies suggest its potential utility as an anxiolytic agent.[4][5]
Behavioral toxicity, the extent to which a drug adversely affects psychomotor and cognitive functions, is a critical consideration in the development of any centrally acting agent. Neuropsychological testing provides a sensitive and objective means to assess these potential effects. This document outlines a methodology for evaluating the impact of this compound on various cognitive domains, including alertness, learning, memory, information processing, and psychomotor speed.
Mechanism of Action: GABA-A Receptor Modulation
This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel. As a partial agonist, it enhances the effect of the primary inhibitory neurotransmitter, GABA, leading to an influx of chloride ions and hyperpolarization of the neuron. This increased inhibition reduces neuronal excitability. This compound shows affinity for GABA-A receptors containing α1, α2, α3, and α5 subunits. The differential effects on these subunits are thought to contribute to its anxiolytic properties with potentially reduced sedative and amnestic effects compared to non-selective benzodiazepines.
Caption: this compound's Mechanism of Action at the GABA-A Receptor.
Experimental Design: A Crossover Study Protocol
A randomized, three-way crossover study design is recommended to assess the neuropsychological effects of this compound at different doses. This design allows each participant to serve as their own control, reducing inter-individual variability.
Key Design Elements:
-
Participants: Healthy adult volunteers.
-
Dosing: Three dosage levels of this compound (e.g., low, medium, high) administered in a counterbalanced order. A placebo control is also recommended.
-
Administration: Oral administration of this compound or placebo.
-
Washout Period: A sufficient washout period between each treatment arm (e.g., seven days) to ensure complete drug elimination.
-
Blinding: A double-blind or assessor-blind design where either both participants and researchers or at least the assessors are unaware of the treatment condition.
-
Testing Schedule: Neuropsychological assessments are conducted at baseline and at specific time points post-dosing (e.g., 6 hours) on the first and subsequent days of treatment (e.g., Day 1 and Day 6) to evaluate acute and potential cumulative effects.
Caption: Experimental Workflow for a Crossover Study Design.
Neuropsychological Test Battery
A comprehensive battery of validated neuropsychological tests should be employed to assess a range of cognitive domains. The following tests have been used in studies of this compound and other anxiolytics.
Table 1: Recommended Neuropsychological Test Battery
| Cognitive Domain | Test | Description |
| Alertness/Sleepiness | Stanford Sleepiness Scale (SSS) | A self-report scale to measure subjective sleepiness. |
| Learning and Memory | Buschke Selective Reminding Test (or similar verbal learning test like the Rey Auditory Verbal Learning Test) | Assesses verbal learning, storage, and retrieval. |
| Information Processing & Psychomotor Speed | Simple Reaction Time (SRT) and Choice Reaction Time (CRT) | Measures basic speed of response to a stimulus. |
| Digit Symbol Substitution Test (DSST) | Assesses processing speed, attention, and visuomotor coordination. | |
| Executive Function/Working Memory | Groton Maze Learning Test (GMLT) | A hidden maze learning task to assess spatial working memory and problem-solving. |
| Rapid Visual Information Processing (RVP) from the Cambridge Neuropsychological Test Automated Battery (CANTAB) | A continuous performance task that measures sustained attention. |
Experimental Protocols
Stanford Sleepiness Scale (SSS)
-
Objective: To measure the participant's subjective level of sleepiness at the time of testing.
-
Materials: Stanford Sleepiness Scale questionnaire.
-
Procedure:
-
Provide the participant with the SSS form.
-
Instruct the participant to read the seven statements and choose the one that best describes their current state.
-
Record the corresponding number (1-7).
-
-
Scoring: The scale is a 7-point Likert scale, with higher scores indicating greater sleepiness.
Buschke Selective Reminding Test
-
Objective: To assess verbal learning and memory, including immediate recall, long-term storage, and delayed recall.
-
Materials: A list of 12-15 unrelated words.
-
Procedure:
-
Read the list of words to the participant at a rate of one word per second.
-
Ask the participant to recall as many words as possible.
-
For subsequent trials (typically 5-6), only remind the participant of the words they failed to recall on the previous trial.
-
After all learning trials, introduce a delay (e.g., 20 minutes) during which the participant performs other non-verbal tasks.
-
Following the delay, ask the participant to recall as many words as they can from the original list (delayed recall).
-
-
Key Measures: Total words recalled across trials, long-term storage (number of words recalled on at least two consecutive trials), and number of words recalled after the delay.
Simple and Choice Reaction Time (from a computerized battery like CANTAB)
-
Objective: To measure basic processing speed and decision-making speed.
-
Materials: Computer with a touch screen or response box.
-
Procedure (Simple Reaction Time):
-
A stimulus (e.g., a white square) appears in the center of the screen.
-
The participant must press a designated button as quickly as possible when the stimulus appears.
-
-
Procedure (Choice Reaction Time):
-
Two or more stimuli are presented, each associated with a different response button.
-
The participant must press the correct button corresponding to the presented stimulus as quickly as possible.
-
-
Key Measures: Reaction time (time from stimulus onset to response) and movement time (time from releasing the starting position to pressing the target).
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison across different doses and time points. The following tables are based on data from a preliminary study on this compound.
Table 2: Change from Baseline for Neuropsychological Measures - Main Effect of Day
| Measure | Day 1 (Mean Change) | Day 6 (Mean Change) | F-statistic | p-value |
| Buschke Selective Reminding | ||||
| Long Term Storage (LTS) | -7.63 | -0.21 | 4.73 | 0.035 |
| Motor Screen Latency | -37.90 | -46.17 | 0.07 | 0.798 |
| Rapid Visual Information Processing | ||||
| A' | 0.00 | 0.02 | 8.27 | 0.006 |
| Simple Reaction Time | ||||
| Movement Time | -17.06 | -23.50 | 0.16 | 0.690 |
| Reaction Time | -2.13 | -5.05 | 0.20 | 0.657 |
| Digit Symbol Test | 0.07 | 4.82 | 9.96 | 0.003 |
Note: All scores have been adjusted with age as a covariate.
Table 3: Change from Baseline for Neuropsychological Measures - Main Effect of Dose
| Measure | Low Dose (Mean Change) | Medium Dose (Mean Change) | High Dose (Mean Change) | F-statistic | p-value |
| Stanford Sleepiness Scale | 0.13 | 0.13 | 0.88 | 3.51 | 0.038 |
| Buschke Selective Reminding | |||||
| Immediate Recall | -1.17 | -3.50 | -5.17 | 3.61 | 0.035 |
| Delayed Recall | -0.67 | -2.17 | -3.83 | 3.71 | 0.032 |
| Simple Reaction Time | |||||
| Movement Time | -1.11 | -22.39 | -37.33 | 3.46 | 0.039 |
Note: All scores have been adjusted with age as a covariate.
Conclusion
The methodology outlined in these application notes provides a robust framework for investigating the neuropsychological performance effects of this compound. By employing a rigorous crossover design, a comprehensive test battery, and standardized protocols, researchers can obtain reliable data to characterize the cognitive safety profile of this novel anxiolytic agent. The provided data tables and diagrams serve as a reference for expected outcomes and a guide for data presentation and visualization. Careful adherence to these protocols will contribute to a thorough understanding of this compound's effects on human cognition.
References
Troubleshooting & Optimization
Optimizing Pagoclone Dosage to Minimize Sedative Side Effects: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing pagoclone dosage while minimizing sedative side effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound, and how does it relate to its sedative potential?
A1: this compound is a cyclopyrrolone that acts as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor.[1] Its anxiolytic effects are believed to be mediated by its selective binding to the α2 and α3 subunits of the GABA-A receptor.[2] The sedative and amnestic effects of benzodiazepines are primarily associated with their action on the α1 subunit.[2] this compound's relatively lower efficacy at the α1 subtype is thought to contribute to its reduced sedative potential compared to full GABA-A receptor agonists like diazepam.[2][3]
Q2: At what dosages are the anxiolytic effects of this compound observed with minimal sedation?
A2: Preclinical and clinical studies suggest that this compound exhibits anxiolytic properties in a dose range of 0.15 mg to 0.60 mg administered twice daily (BID). Within this therapeutic window, sedative effects are generally reported to be mild and, in some studies, comparable to placebo.
Q3: What are the most commonly reported side effects of this compound in clinical trials, and at what incidence?
A3: In a Phase II clinical trial for stuttering, the most frequently reported side effects associated with this compound (at escalating doses of 0.3 mg to 0.6 mg per day) were headache and fatigue. Reports of somnolence and sedation were similar between the this compound and placebo groups.
Q4: How does the sedative effect of this compound change with increasing dosage?
A4: The sedative effects of this compound appear to be dose-dependent. While therapeutic doses (0.15-0.60 mg BID) are associated with minimal sedation, higher doses can lead to more noticeable sedative effects. A study assessing the abuse potential of this compound found that at a dose of 4.8 mg, its effects were more comparable to diazepam, a full benzodiazepine agonist known for its sedative properties.
Q5: Are there any known drug interactions that could potentiate the sedative effects of this compound?
A5: Yes, co-administration of this compound with other central nervous system (CNS) depressants can increase the risk and severity of sedation. Caution should be exercised when combining this compound with substances such as alcohol, benzodiazepines, opioids, and certain antihistamines.
Troubleshooting Guides
Issue: Unexpected Sedation Observed at Therapeutic Doses
Possible Cause 1: Concomitant Medication
-
Troubleshooting Step: Review all concomitant medications the subject is receiving. Pay close attention to any known CNS depressants. If possible and ethically permissible, consider a washout period for non-essential medications that could contribute to sedation.
Possible Cause 2: Individual Patient Sensitivity
-
Troubleshooting Step: Individual responses to GABA-A receptor modulators can vary. Consider initiating treatment at the lowest end of the therapeutic range (e.g., 0.15 mg BID) and titrating the dose upwards slowly while closely monitoring for sedative effects.
Possible Cause 3: Hepatic Impairment
-
Troubleshooting Step: this compound is metabolized in the liver. In subjects with hepatic impairment, drug clearance may be reduced, leading to higher plasma concentrations and an increased risk of side effects, including sedation. Assess liver function and consider dose adjustments or exclusion of subjects with significant hepatic dysfunction.
Issue: Difficulty in Differentiating Anxiolytic Efficacy from Sedative Effects in Preclinical Models
Possible Cause 1: Inappropriate Behavioral Assay
-
Troubleshooting Step: Some behavioral assays in rodents are sensitive to both anxiolytic and sedative effects (e.g., elevated plus-maze at high doses of sedatives). Utilize a battery of tests to dissociate these effects. For example, combine an anxiety model with a specific test for motor impairment, such as the rotarod test.
Possible Cause 2: Dose Selection
-
Troubleshooting Step: Conduct a thorough dose-response study to identify the "anxiolytic window" where efficacy is observed without significant motor impairment. Include a positive control for sedation (e.g., diazepam) to validate the sensitivity of your motor function assay.
Data Presentation
Table 1: Incidence of Selected Adverse Events in a Phase II Clinical Trial of this compound for Stuttering
| Adverse Event | This compound (0.3 mg to 0.6 mg daily) | Placebo |
| Headache | 12.5% | 6.8% |
| Fatigue | 8.0% | 0% |
| Somnolence/Sedation | Similar to Placebo | Similar to this compound |
Table 2: Subjective Sedation Scores (Stanford Sleepiness Scale) in a Crossover Study with Healthy Volunteers
| This compound Dose (BID) | Mean Change from Baseline in Fatigue (Day 1) |
| 0.15 mg (Low) | Statistically significant increase |
| 0.30 mg (Medium) | Significantly higher self-report of fatigue than the low dose |
| 0.60 mg (High) | Not specified, but decrements in performance were greater |
Note: Average change scores for both dose and day main effects did not exceed one point on the Stanford Sleepiness Scale.
Experimental Protocols
Clinical Assessment of Sedation
A common method for assessing sedation in clinical trials is the use of validated rating scales.
Protocol: Stanford Sleepiness Scale (SSS)
-
Objective: To measure subjective sleepiness.
-
Procedure:
-
The SSS is a self-report questionnaire consisting of a 7-point scale.
-
Subjects are asked to choose the statement that best describes their current state of alertness.
-
The scale ranges from 1 ("Feeling active, vital, alert, or wide awake") to 7 ("Almost in reverie; sleep onset soon; lost struggle to remain awake").
-
Administer the scale at baseline and at specified time points after drug administration.
-
-
Data Analysis:
-
Analyze the change from baseline in SSS scores.
-
Compare scores across different dose groups and between the active drug and placebo groups using appropriate statistical methods (e.g., ANOVA for crossover studies).
-
Preclinical Assessment of Sedation: Locomotor Activity
A standard method to assess sedative effects in rodents is to measure their spontaneous locomotor activity.
Protocol: Open Field Test
-
Objective: To assess general locomotor activity and exploratory behavior.
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically equipped with infrared beams or a video tracking system to monitor the animal's movement.
-
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle control at the desired doses and time points before placing the animal in the open field.
-
Place the animal in the center of the open field arena.
-
Record locomotor activity for a defined period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Quantify parameters such as total distance traveled, time spent mobile, and rearing frequency.
-
A significant decrease in these parameters in the this compound-treated group compared to the vehicle group is indicative of a sedative effect.
-
Compare the effects of different doses of this compound and include a positive control for sedation (e.g., diazepam).
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound dosage.
Caption: this compound's mechanism at the GABA-A receptor.
References
Addressing potential interference from Pagoclone metabolites in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pagoclone. The following information addresses potential interference from this compound's primary metabolite, 5'-hydroxythis compound, in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the major metabolite of this compound and why is it a concern for assays?
A1: The major metabolite of this compound identified in preclinical studies is 5'-hydroxythis compound.[1][2] This metabolite is a significant concern for assays because it is pharmacologically active and has been found to be present at 10-20 fold higher concentrations in plasma and brain tissue compared to the parent compound, this compound.[2] This high concentration and activity can lead to cross-reactivity in assays intended to measure this compound, potentially causing inaccurate quantification.
Q2: What types of assays are most susceptible to interference from 5'-hydroxythis compound?
A2: Immunoassays, such as ELISA, are particularly susceptible to interference from metabolites with similar structural features to the parent drug. Ligand-binding assays, including receptor-binding assays, may also be affected if the metabolite has an affinity for the target receptor. Chromatographic methods like LC-MS/MS are generally more specific but can still be subject to interference if the parent drug and metabolite are not adequately separated or if they produce isobaric fragments.
Q3: How can I determine if 5'-hydroxythis compound is interfering with my assay?
A3: Several methods can help determine if metabolite interference is occurring:
-
Serial Dilution: A non-linear response upon serial dilution of a sample can indicate the presence of cross-reacting substances.
-
Spiking Studies: Introducing a known amount of 5'-hydroxythis compound standard into a sample and measuring the recovery can quantify the extent of cross-reactivity.
-
Comparison with a Reference Method: Comparing results from your current assay with a more specific method, such as a well-validated LC-MS/MS protocol, can reveal discrepancies caused by interference.
-
Analysis of Metabolite-Rich Samples: Analyzing samples from later time points in pharmacokinetic studies, where metabolite concentrations are expected to be higher, can help assess the impact of the metabolite.
Q4: What are the general strategies to mitigate interference from 5'-hydroxythis compound?
A4: Mitigation strategies depend on the assay type:
-
For Immunoassays: Develop highly specific monoclonal antibodies that can distinguish between this compound and 5'-hydroxythis compound.
-
For LC-MS/MS: Optimize chromatographic conditions to achieve baseline separation of this compound and its metabolites. Select unique precursor and product ion transitions for each compound to ensure specificity.
-
Sample Preparation: Employ selective extraction techniques, such as solid-phase extraction (SPE) with a sorbent specifically chosen to separate the parent drug from its more polar metabolite.
Troubleshooting Guides
Issue 1: Higher than expected this compound concentrations in an immunoassay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cross-reactivity with 5'-hydroxythis compound | 1. Perform a serial dilution of the sample. 2. Analyze a sample with a known high concentration of the metabolite. 3. Confirm results with a specific LC-MS/MS method. | 1. Non-linear dilution recovery. 2. A strong positive signal indicates cross-reactivity. 3. LC-MS/MS results will show a lower concentration of the parent drug. |
| Matrix Effects | 1. Test for interference by spiking the drug into a blank matrix. 2. Evaluate different sample dilution buffers. | 1. Poor recovery of the spiked analyte. 2. Improved recovery with an optimized buffer. |
| Reagent Issues | 1. Check the expiration dates of all reagents. 2. Run control samples to verify reagent performance. | 1. Identification of expired reagents. 2. Controls performing out of specification. |
Issue 2: Poor reproducibility of this compound quantification in LC-MS/MS.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| In-source fragmentation or co-elution of metabolites | 1. Optimize chromatographic separation to resolve this compound and 5'-hydroxythis compound. 2. Select unique MRM transitions for each compound. | 1. Baseline separation of parent and metabolite peaks. 2. Specific detection without overlapping signals. |
| Ion Suppression/Enhancement | 1. Infuse the analyte post-column while injecting a blank matrix extract. 2. Use a stable isotope-labeled internal standard for this compound. | 1. Identification of regions of ion suppression or enhancement. 2. The internal standard will co-elute and compensate for matrix effects. |
| Sample Preparation Variability | 1. Optimize the extraction protocol for consistency. 2. Use an internal standard added at the beginning of the extraction process. | 1. Consistent recovery across samples. 2. The internal standard will account for variability in extraction efficiency. |
Quantitative Data Summary
Table 1: Hypothetical Cross-reactivity of 5'-hydroxythis compound in a this compound ELISA
| Compound | IC50 (nM) | Cross-reactivity (%) |
| This compound | 10 | 100 |
| 5'-hydroxythis compound | 50 | 20 |
| Unrelated Benzodiazepine | >10,000 | <0.1 |
Cross-reactivity (%) = (IC50 of this compound / IC50 of Metabolite) x 100
Table 2: Example LC-MS/MS Parameters for this compound and 5'-hydroxythis compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | 408.9 | 281.1 | 3.5 |
| 5'-hydroxythis compound | 424.9 | 297.1 | 2.8 |
| This compound-d4 (Internal Standard) | 412.9 | 285.1 | 3.5 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Differential Extraction of this compound and 5'-hydroxythis compound
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 0.5 mL of the plasma sample onto the cartridge.
-
Washing:
-
Wash with 1 mL of 5% methanol in water to remove polar impurities.
-
Wash with 1 mL of 20% methanol in water to elute 5'-hydroxythis compound.
-
-
Elution: Elute this compound with 1 mL of methanol.
-
Reconstitution: Evaporate the eluates to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound and 5'-hydroxythis compound
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.
Visualizations
Caption: this compound metabolism and potential for immunoassay interference.
Caption: A logical workflow for troubleshooting unexpected assay results.
Caption: Experimental workflow for specific LC-MS/MS analysis.
References
Managing and reporting side effects in Pagoclone human trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in human trials of Pagoclone.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective partial agonist for the gamma-aminobutyric acid type A (GABA-A) receptor. It primarily targets the α2 and α3 subunits of the receptor, which are associated with anxiolytic effects, while having less activity at the α1 subunit, which is linked to sedative and amnestic effects. This selectivity is intended to provide anti-anxiety benefits with a reduced side-effect profile compared to non-selective benzodiazepines.
Q2: What are the most commonly reported side effects in this compound clinical trials?
Based on available clinical trial data, the most frequently reported side effects are headache and fatigue. In the EXPRESS study, a Phase II trial for stuttering, these were the most common adverse events observed.[1] Other reported side effects in earlier studies included somnolence, dizziness, asthenia (weakness), and lethargy.[2]
Q3: Are there any serious adverse events (SAEs) associated with this compound?
In the available literature for studies such as the EXPRESS trial for stuttering and a trial for panic disorder, no serious adverse events were reported to be associated with this compound.[1][3]
Q4: What is the typical dosage of this compound used in human trials?
In the EXPRESS study for stuttering, escalating doses from 0.3 mg to 0.6 mg per day were used.[1] A study on panic disorder utilized a dosage of 0.1 mg three times a day. Another study investigating the neuropsychological effects of this compound used doses of 0.15 mg, 0.30 mg, and 0.60 mg every 12 hours.
Troubleshooting Guides
Issue: A trial participant reports a headache.
1. Initial Assessment:
-
Severity: Characterize the headache as mild, moderate, or severe. A standardized scale such as a Visual Analog Scale (VAS) or a simple 1-10 rating can be used.
-
Onset and Duration: Record the time of onset of the headache in relation to the last dose of this compound. Note the duration of the headache.
-
Concomitant Medications: Inquire about the use of any over-the-counter or prescribed medications for the headache.
2. Data Collection and Reporting:
-
Adverse Event (AE) Form: Document the headache on the participant's Adverse Event case report form (CRF).
-
Causality Assessment: The Principal Investigator (PI) should assess the likelihood that the headache is related to this compound. The Naranjo algorithm or the WHO-UMC causality assessment criteria can be used as a structured approach.
3. Management:
-
Mild to Moderate: For mild to moderate headaches, standard over-the-counter analgesics may be considered, as permitted by the study protocol.
-
Severe or Persistent: If the headache is severe, persistent, or worsens, a thorough medical evaluation is required to rule out other causes. The PI should be notified immediately.
Issue: A trial participant reports feeling fatigued.
1. Initial Assessment:
-
Severity: Assess the severity of the fatigue (e.g., mild, moderate, severe) and its impact on the participant's daily activities.
-
Timing: Determine if the fatigue is constant or intermittent and its temporal relationship to this compound administration.
-
Differentiation: Differentiate between fatigue, somnolence (drowsiness), and asthenia (physical weakness).
2. Data Collection and Reporting:
-
AE Form: Record the event on the AE CRF, using precise terminology.
-
Causality: The PI should evaluate the potential relationship between the fatigue and this compound.
3. Management:
-
Lifestyle Factors: Advise the participant on adequate rest and hydration.
-
Monitoring: Continue to monitor the participant's fatigue levels at subsequent visits. If fatigue is severe or debilitating, a dose adjustment or discontinuation of the study drug may be considered by the PI.
Data Presentation
Table 1: Frequency of Common Adverse Events in the this compound EXPRESS Study
| Adverse Event | This compound (n=88) | Placebo (n=44) |
| Headache | 12.5% | 6.8% |
| Fatigue | 8.0% | 0.0% |
Data from the Phase II EXPRESS study in patients with persistent developmental stuttering.
Experimental Protocols
Protocol: Adverse Event Monitoring and Reporting
This protocol outlines the standardized procedure for monitoring, documenting, and reporting adverse events during a this compound clinical trial.
1. AE Detection:
-
Adverse events will be collected through spontaneous reporting by the participant and by direct questioning from the clinical trial staff at each study visit.
-
Open-ended, non-leading questions should be used to inquire about the participant's health since the last visit (e.g., "Have you had any health problems since your last visit?").
2. AE Documentation:
-
All AEs, regardless of severity or perceived relationship to the study drug, must be recorded on the official AE Case Report Form (CRF).
-
The CRF should include:
-
A description of the event.
-
Date and time of onset and resolution.
-
Severity (mild, moderate, or severe).
-
Action taken (if any).
-
Outcome.
-
Assessment of causality by the Principal Investigator.
-
3. Causality Assessment:
-
The Principal Investigator is responsible for assessing the relationship between the adverse event and this compound.
-
The assessment should be categorized as:
-
Related
-
Possibly Related
-
Not Related
-
-
The WHO-UMC causality assessment criteria or the Naranjo Scale are recommended tools to guide this assessment.
4. Reporting Serious Adverse Events (SAEs):
-
Any adverse event that results in death, is life-threatening, requires hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect must be reported as an SAE.
-
All SAEs must be reported to the study sponsor and the Institutional Review Board (IRB)/Ethics Committee (EC) within 24 hours of the site becoming aware of the event.
Mandatory Visualization
Caption: Workflow for Managing and Reporting Adverse Events.
Caption: Simplified Signaling Pathway of this compound at the GABA-A Receptor.
References
- 1. This compound and Clinical Trials | Stuttering Foundation: A Nonprofit Organization Helping Those Who Stutter [stutteringhelp.org]
- 2. Preliminary effects of this compound, a partial GABAA agonist, on neuropsychological performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crossover trial of this compound and placebo in patients with DSM-IV panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pagoclone Abuse Potential Study Design
This technical support center provides guidance for researchers, scientists, and drug development professionals on designing studies to evaluate the abuse potential of pagoclone, a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that is relevant to its abuse potential?
A1: this compound is a partial agonist at the benzodiazepine binding site of GABA-A receptors. It exhibits high affinity for receptors containing α1, α2, α3, or α5 subunits.[1][2] Specifically, it acts as a partial agonist at α1, α2, and α5-containing receptors and as a full agonist at α3-containing receptors.[1][2] This mixed efficacy profile is a critical consideration in its abuse potential, as different subunits are associated with different behavioral effects of benzodiazepines (e.g., sedation, anxiolysis).
Q2: What is the main metabolite of this compound and is it relevant for abuse potential assessment?
A2: The major metabolite of this compound in rats is 5'-hydroxy this compound, which can be found at 10-20 times higher concentrations in the brain and plasma than the parent compound.[1] This metabolite has a similar affinity and efficacy profile to this compound but with a notably greater efficacy at the α1 subtype. Given its significant presence and pharmacological activity, particularly at the sedation-associated α1 subunit, it is crucial to consider the contribution of 5'-hydroxy this compound to the overall abuse potential.
Q3: What does the existing human abuse potential data on this compound suggest?
A3: A key study in recreational sedative users found that a high dose of this compound (4.8 mg) produced subjective effects, such as "good effects" and "drug liking," that were comparable to 30 mg of diazepam. However, this compound also produced some adverse mood effects and fewer sedative-like effects on certain measures compared to diazepam. These findings indicate that this compound has an abuse potential similar to that of diazepam, a commonly abused benzodiazepine.
Q4: What are the standard preclinical models recommended for assessing the abuse potential of a compound like this compound?
A4: The standard battery of preclinical tests to assess abuse liability includes:
-
Self-Administration: This model assesses the reinforcing effects of a drug, i.e., whether an animal will perform a task (e.g., press a lever) to receive the drug.
-
Drug Discrimination: This procedure determines if a novel drug produces subjective effects similar to a known drug of abuse.
-
Conditioned Place Preference (CPP): This test evaluates the rewarding or aversive properties of a drug by pairing its administration with a specific environment.
Q5: How should I select doses for a human abuse potential study of this compound?
A5: Dose selection should be based on the therapeutic dose range and safety data. A human abuse potential study of this compound used a therapeutic dose (1.2 mg) and a supratherapeutic dose (4.8 mg). The supratherapeutic dose should be high enough to produce discernible psychoactive effects without causing unacceptable adverse events. A positive control, such as diazepam, at a dose known to have abuse potential (e.g., 30 mg), should also be included.
Troubleshooting Guides
Problem: My self-administration study is not showing reinforcing effects for this compound, even though clinical data suggests abuse potential.
-
Possible Cause 1: Inappropriate Dose Range. The doses being tested may be too low to produce reinforcing effects or so high that they cause sedation or other motor impairments that interfere with the animal's ability to respond.
-
Troubleshooting: Conduct a dose-response study over a wide range of doses. Monitor for signs of sedation or motor impairment.
-
-
Possible Cause 2: Insufficient Training. Animals may not be adequately trained to self-administer the drug.
-
Troubleshooting: Ensure a robust training protocol, potentially using a known reinforcer like cocaine or food before introducing this compound.
-
-
Possible Cause 3: Route of Administration. The route of administration may not be optimal for producing rapid reinforcing effects.
-
Troubleshooting: Intravenous self-administration is the gold standard for assessing the reinforcing effects of drugs with rapid onset.
-
Problem: I am observing inconsistent results in my conditioned place preference (CPP) study with this compound.
-
Possible Cause 1: Biased Apparatus. Animals may have a pre-existing preference for one of the conditioning chambers.
-
Troubleshooting: Conduct a pre-conditioning preference test to ensure the apparatus is unbiased. Alternatively, use a biased design where the drug is paired with the initially non-preferred side.
-
-
Possible Cause 2: Inadequate Conditioning. The number of conditioning sessions or the dose of this compound may be insufficient to establish a conditioned preference.
-
Troubleshooting: Increase the number of drug-place pairings and/or test a range of doses.
-
-
Possible Cause 3: Handling Stress. Excessive or inconsistent handling of the animals can be a confounding factor.
-
Troubleshooting: Ensure all experimenters use consistent and gentle handling techniques.
-
Data Presentation
Table 1: Preclinical Data on this compound and its Metabolite
| Parameter | This compound | 5'-hydroxy this compound | Diazepam |
| GABA-A Receptor Subtype Binding Affinity (Ki, nM) | |||
| α1 | 0.7 - 9.1 | Higher efficacy than this compound | - |
| α2 | 0.7 - 9.1 | Similar to this compound | - |
| α3 | 0.7 - 9.1 (Full Agonist) | Similar to this compound | - |
| α5 | 0.7 - 9.1 | Similar to this compound | - |
| Locomotor Activity (Rat) | Significant reduction at 0.3, 1, and 3 mg/kg | Sedation at 0.3-3 mg/kg | - |
Table 2: Key Findings from a Human Abuse Potential Study of this compound
| Subjective Measure | Placebo | This compound (1.2 mg) | This compound (4.8 mg) | Diazepam (30 mg) |
| Drug Liking (VAS, peak effect) | Low | Low | Similar to Diazepam | High |
| Good Effects (ARCI, peak effect) | Low | Low | Similar to Diazepam | High |
| Sedation (VAS, peak effect) | Low | Low | Less than Diazepam | High |
| Adverse Mood Effects | Minimal | Minimal | Present | Minimal |
VAS: Visual Analog Scale; ARCI: Addiction Research Center Inventory. Data is a qualitative summary of the findings from de Wit et al. (2006).
Experimental Protocols
Self-Administration Study
-
Subjects: Male Sprague-Dawley rats with indwelling intravenous catheters.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Training:
-
Initially, train rats to press a lever for a food reward on a fixed-ratio (FR) 1 schedule.
-
Once responding is stable, switch the reinforcer to intravenous infusions of a known drug of abuse, such as cocaine (e.g., 0.5 mg/kg/infusion), to establish stable self-administration behavior.
-
After stable responding for cocaine is achieved, substitute different doses of this compound or vehicle.
-
-
Testing:
-
Allow rats to self-administer this compound (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg/infusion) or vehicle during daily sessions.
-
Measure the number of infusions earned at each dose.
-
A significant increase in responding for this compound compared to vehicle indicates reinforcing effects.
-
Drug Discrimination Study
-
Subjects: Male rhesus monkeys or rats.
-
Apparatus: Operant conditioning chambers with two response levers.
-
Training:
-
Train animals to discriminate a known GABAergic agonist (e.g., diazepam, 1.0 mg/kg) from vehicle (saline).
-
Reinforce responding on one lever following administration of the training drug and on the other lever following vehicle administration.
-
Continue training until animals reliably respond on the correct lever (>80% accuracy).
-
-
Testing:
-
Once discrimination is established, administer various doses of this compound and observe which lever the animal predominantly responds on.
-
Full substitution (i.e., responding primarily on the drug-appropriate lever) indicates that this compound has similar subjective effects to the training drug.
-
Calculate the ED50 value, which is the dose of this compound that produces 50% drug-appropriate responding.
-
Conditioned Place Preference (CPP) Study
-
Subjects: Male mice.
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Pre-Conditioning (Day 1): Place mice in the apparatus with free access to both chambers for 15 minutes to assess baseline preference.
-
Conditioning (Days 2-5): On alternating days, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) and confine the mouse to one chamber for 30 minutes. On the other days, administer vehicle and confine the mouse to the opposite chamber.
-
Post-Conditioning (Day 6): Place the mouse in the apparatus with free access to both chambers for 15 minutes and record the time spent in each chamber.
-
-
Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning test indicates a conditioned place preference, suggesting rewarding properties.
Visualizations
Caption: GABA-A receptor signaling pathway and the action of this compound.
Caption: Workflow for preclinical assessment of this compound's abuse potential.
Caption: Crossover design for a human abuse potential study of this compound.
References
Technical Support Center: Pagoclone Withdrawal Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the withdrawal symptoms of Pagoclone.
Frequently Asked Questions (FAQs)
Q1: Is there an established and validated protocol specifically for assessing this compound withdrawal symptoms?
A1: To date, there is no officially established and validated protocol designed specifically for assessing this compound withdrawal. As this compound was never commercially marketed, research on its withdrawal syndrome is limited. However, given that this compound is a nonbenzodiazepine that acts as a partial agonist at the GABA-A receptor, it is scientifically appropriate to adapt protocols used for assessing benzodiazepine withdrawal. The Clinical Institute Withdrawal Assessment for Benzodiazepines (CIWA-B) is a well-validated and widely used scale for this purpose and can be effectively adapted for this compound studies.[1][2][3][4]
Q2: What are the expected withdrawal symptoms following cessation of this compound?
A2: While specific data on this compound withdrawal is scarce, the expected symptoms are likely to be similar to those of benzodiazepine withdrawal due to their shared mechanism of action at the GABA-A receptor.[5] Symptoms can range from mild to severe and may include anxiety, irritability, insomnia, muscle tension, and sensory disturbances. In clinical trials, the most commonly reported side effects of this compound were headache and fatigue, which may also be present during withdrawal.
Q3: How should I manage a participant who develops severe withdrawal symptoms during a study?
A3: Participant safety is the foremost priority. If a participant exhibits severe withdrawal symptoms, such as significant agitation, delirium, or seizures, immediate medical intervention is necessary. The experimental protocol should include predefined criteria for rescue medication or discontinuation from the study. In such cases, administration of a long-acting benzodiazepine, like diazepam, may be required to manage severe symptoms. It is crucial to have a clear safety plan and access to medical support when conducting withdrawal studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in withdrawal scores between participants. | Individual differences in metabolism, duration of this compound administration, and dosage. Baseline psychological and physiological health can also be a factor. | Ensure strict adherence to the experimental protocol for all participants. Collect detailed baseline data, including medical history and concomitant medications, to identify potential confounding variables. Consider stratifying participants based on dosage and duration of use during data analysis. |
| Difficulty in distinguishing between withdrawal symptoms and pre-existing anxiety. | Overlap between the symptoms of anxiety disorders and benzodiazepine/GABA-agonist withdrawal. | Administer baseline assessments of anxiety and other relevant psychological measures before initiating this compound administration. This will provide a reference point to differentiate pre-existing conditions from emergent withdrawal symptoms. The CIWA-B is designed to help distinguish withdrawal from pre-withdrawal states. |
| Inconsistent scoring on the CIWA-B by different researchers. | Lack of standardized training and interpretation of the scale's items. | Conduct thorough training for all researchers involved in the assessment to ensure consistent administration and scoring of the CIWA-B. Regular inter-rater reliability checks are recommended to maintain consistency throughout the study. |
Quantitative Data on Potential this compound Withdrawal Symptoms
Since specific quantitative data on this compound withdrawal is not available, the following table summarizes potential symptoms and a severity scoring system based on the CIWA-B scale, which is recommended for assessing withdrawal from GABA-A agonists.
| Symptom | Severity Score (0-4) | Description |
| Anxiety, Nervousness, Jitteriness | 0: Not at all | 1: Mildly |
| Irritability | 0: Not at all | 1: Mildly |
| Fatigue | 0: Not at all | 1: Mildly |
| Tension | 0: Not at all | 1: Mildly |
| Difficulty Concentrating | 0: Not at all | 1: Mildly |
| Loss of Appetite | 0: Not at all | 1: Mildly |
| Numbness or Burning Sensations | 0: Not at all | 1: Mildly |
| Palpitations | 0: Not at all | 1: Mildly |
| Headache or Fullness in Head | 0: Not at all | 1: Mildly |
| Muscle Aches or Stiffness | 0: Not at all | 1: Mildly |
| Restlessness and Agitation (Observed) | 0: Normal activity | 1: Somewhat more than normal |
| Tremor (Observed) | 0: No tremor | 1: Not visible, but can be felt |
| Sweating (Observed) | 0: No sweating | 1: Barely perceptible |
Source: Adapted from the Clinical Institute Withdrawal Assessment for Benzodiazepines (CIWA-B).
Experimental Protocols
Protocol for Assessing this compound Withdrawal Using the Adapted CIWA-B Scale
1. Objective: To systematically assess the presence and severity of withdrawal symptoms following the cessation of this compound administration in a research setting.
2. Materials:
-
Clinical Institute Withdrawal Assessment for Benzodiazepines (CIWA-B) scoring sheet.
-
Trained clinical assessors.
-
A quiet and comfortable assessment environment.
-
Emergency medical support plan.
3. Procedure:
-
Baseline Assessment: Prior to the first administration of this compound, conduct a baseline assessment using the CIWA-B to establish each participant's pre-drug state. Also, collect data on baseline anxiety levels using a validated scale.
-
This compound Administration Phase: Administer this compound according to the study's specific dosage and duration protocol.
-
Withdrawal Phase:
-
Initiate the withdrawal phase by discontinuing this compound administration.
-
Begin CIWA-B assessments at a predetermined frequency (e.g., every 4-6 hours for the first 48 hours, then every 8-12 hours for the following days). The frequency should be higher in the initial stages of withdrawal.
-
Assessments should be conducted by a trained clinician.
-
The CIWA-B consists of 20 items that are scored on a scale of 0 to 4, with a maximum possible score of 80. The assessment includes both patient-reported symptoms and observable signs.
-
Continue assessments until scores return to baseline levels or for a predetermined duration (e.g., 7-14 days).
-
-
Data Analysis:
-
Calculate the total CIWA-B score for each assessment point.
-
Analyze the change in scores from baseline over time to determine the onset, peak, and duration of withdrawal symptoms.
-
Categorize withdrawal severity based on the total score (e.g., Mild: 1-20, Moderate: 21-40, Severe: 41-60, Very Severe: 61-80).
-
Visualizations
References
Navigating the Clinical Development of Pagoclone: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the challenges and limitations encountered during the clinical development of Pagoclone. The information is intended to assist researchers in understanding the nuances of this compound's clinical trial history and to anticipate potential issues in their own experiments.
Frequently Asked Questions (FAQs)
1. Efficacy and Clinical Endpoints
-
Question: What were the primary efficacy findings for this compound in clinical trials for stuttering?
-
Answer: In the Phase II EXPRESS study, this compound showed a statistically significant benefit over placebo on multiple primary and secondary endpoints.[1] Specifically, at week 8, 55% of patients treated with this compound were rated as "improved" compared to 36% of patients on placebo.[1] The on-treatment effect of this compound resulted in a statistically significant reduction in the frequency and duration of stuttering as measured by the Stuttering Severity Instrument-3 (SSI-3) scale compared to placebo.[1] However, the overall reduction in the percentage of syllables stuttered was modest.[2][3]
-
-
Question: Why were the results of the Phase IIb stuttering trial considered "disappointing," leading to the discontinuation of its development for this indication?
-
Answer: While the initial Phase IIa results were promising, the larger Phase IIb trial with over 300 participants did not meet its pre-specified criteria for success. The gains in fluency were not significant or lasting enough to warrant further development. This highlights a significant challenge in clinical development: promising early-phase results may not always translate to success in larger, more definitive trials.
-
-
Question: What was the efficacy of this compound in trials for panic disorder?
-
Answer: In a small crossover trial involving 14 patients with DSM-IV panic disorder, this compound treatment resulted in a statistically significant reduction in the mean number of panic attacks compared to the screening period. However, there was no significant difference when directly compared with placebo. This suggests a potential therapeutic effect, but the small sample size was a major limitation of the study.
-
-
Question: Was this compound investigated for other indications?
-
Answer: Yes, this compound was also investigated for premature ejaculation. However, the trial was discontinued due to insufficient efficacy, as an interim analysis revealed only a slight effect at the highest dose tested.
-
2. Safety and Tolerability
-
Question: What were the most common adverse events observed with this compound?
-
Answer: Across clinical trials, this compound was generally well-tolerated. The most commonly reported side effects were headache and fatigue. Importantly, reports of somnolence and sedation were similar between the this compound and placebo groups, which was a key advantage over other GABA-A receptor modulators.
-
-
Question: Were there any serious adverse events associated with this compound?
-
Answer: No serious adverse events were associated with this compound in the reported clinical trials.
-
-
Question: What is the abuse potential of this compound?
-
Answer: The abuse potential of this compound has been assessed as being similar to or slightly less than that of diazepam. This was a concern that likely contributed to the decision to halt its commercial development.
-
3. Experimental Design and Methodological Challenges
-
Question: What were some of the key limitations of the this compound clinical trials?
-
Answer: A significant limitation, particularly in the panic disorder study, was the small sample size, which may have lacked the statistical power to detect a significant difference between this compound and placebo. For the stuttering trials, a major challenge is the natural variability of the condition, which can wax and wane over time, making it difficult to assess treatment effects accurately. The clinical setting for assessment may also not fully reflect a patient's stuttering in real-world situations.
-
-
Question: What were the key characteristics of the patient population in the stuttering trials?
-
Answer: The EXPRESS study enrolled adults with persistent developmental stuttering. A notable characteristic of the patient population was the higher proportion of males (79%), which is reflective of the gender distribution of this disorder.
-
Troubleshooting Guide
Scenario 1: Observing a High Placebo Response in Your Preclinical Model
-
Possible Cause: The clinical trials for this compound, particularly for stuttering, likely encountered a significant placebo effect. Stuttering severity can be influenced by psychological factors, and the attention and expectation of improvement in a clinical trial setting can lead to a reduction in symptoms even in the placebo group.
-
Troubleshooting Tip: In your experimental design, ensure you have a robust control group and consider incorporating objective, quantifiable endpoints that are less susceptible to subjective interpretation. Blinding of investigators and outcome assessors is crucial.
Scenario 2: Difficulty in Translating Efficacy from Animal Models to Human Trials
-
Possible Cause: this compound's mechanism as a partial agonist at specific GABA-A receptor subtypes may have different downstream effects in the complex neural circuits of humans compared to animal models of anxiety or stuttering.
-
Troubleshooting Tip: When selecting preclinical models, consider their translational relevance to the specific human condition. For a disorder like stuttering with a complex neurobiological basis, a multi-model approach may be necessary to better predict clinical efficacy.
Scenario 3: Unexpected Variability in Individual Responses to Treatment
-
Possible Cause: The "disappointing" results of the later-phase stuttering trial may have been due to high inter-individual variability in response to this compound. Genetic variations in GABA-A receptor subunits or other neurotransmitter systems could contribute to these differences.
-
Troubleshooting Tip: In your study design, consider incorporating pharmacogenomic or biomarker analyses to identify potential predictors of response. This can help in understanding the sources of variability and potentially identifying patient subgroups who are more likely to benefit from the treatment.
Data Presentation
Table 1: Efficacy Results of the Phase II EXPRESS Study for Stuttering
| Efficacy Endpoint | This compound Group | Placebo Group | p-value |
| Percentage of "Improved" Patients (Week 8) | 55% | 36% | 0.02 |
| Reduction in Frequency and Duration of Stuttering (SSI-3 Scale) | Statistically Significant Reduction | - | 0.02 |
| Average Reduction in Percentage of Syllables Stuttered | 19.4% | 5.1% | N/A |
Table 2: Adverse Events in the Phase II EXPRESS Study for Stuttering
| Adverse Event | This compound Group | Placebo Group |
| Headache | 12.5% | 6.8% |
| Fatigue | 8.0% | 0% |
| Somnolence and Sedation | Similar to Placebo | Similar to this compound |
Table 3: Efficacy Results of the Panic Disorder Crossover Trial
| Efficacy Endpoint | This compound Treatment | Placebo Treatment |
| Mean Number of Panic Attacks (vs. Screening) | 3.6 (p=0.05) | 4.3 (p=0.14) |
Experimental Protocols
1. Phase II EXPRESS Study for Persistent Developmental Stuttering
-
Study Design: An 8-week, multi-center, randomized, double-blind, placebo-controlled, parallel-group pilot study with a 52-week open-label extension.
-
Patient Population: 132 adults with persistent developmental stuttering with onset before the age of 8.
-
Inclusion Criteria: DSM-IV-TR criteria for PDS, SSI-3 total score of 18-36, English speaking, able to provide consent.
-
Exclusion Criteria: Other CNS/mental health disorders in the last 6 months, use of psychotropic medication within 4 weeks of screening, use of non-medicinal stuttering treatments within 5 months of the study, use of illicit drugs.
-
Treatment Arms:
-
This compound: Escalating doses from 0.3 mg to 0.6 mg per day (n=88).
-
Placebo (n=44).
-
-
Primary Outcome Measures:
-
Change from baseline in the Stuttering Severity Instrument-3 (SSI-3) score.
-
-
Secondary Outcome Measures:
-
Clinician Global Impression of Improvement (CGI-I).
-
Subjective Screening of Stuttering (SSS).
-
Stuttering Severity Scale (SEV).
-
Liebowitz Social Anxiety Scale (LSAS).
-
-
Statistical Analysis: The on-treatment effect was analyzed by comparing the change from pre-treatment to on-treatment measurements between the this compound and placebo groups.
2. Panic Disorder Crossover Trial
-
Study Design: A randomized, double-blind, placebo-controlled, crossover trial.
-
Patient Population: 14 patients with a DSM-IV diagnosis of Panic Disorder with at least one panic attack per week.
-
Trial Duration: 6 weeks, consisting of two 2-week treatment periods separated by a 1-week washout period.
-
Treatment Arms:
-
This compound: 0.1 mg three times daily.
-
Placebo.
-
-
Primary Outcome Measure: Daily panic attack diary.
-
Statistical Analysis: Comparison of the mean number of panic attacks during the this compound and placebo treatment periods against the screening period. A direct comparison between this compound and placebo was also performed.
Visualizations
References
- 1. This compound and Clinical Trials | Stuttering Foundation: A Nonprofit Organization Helping Those Who Stutter [stutteringhelp.org]
- 2. Exploratory randomized clinical study of this compound in persistent developmental stuttering: the EXamining this compound for peRsistent dEvelopmental Stuttering Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - The Drug Classroom [thedrugclassroom.com]
Interpreting Pagoclone's effects on locomotor activity in animals
Welcome to the Technical Support Center for investigating the effects of pagoclone on locomotor activity. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in their experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect locomotor activity?
This compound is an anxiolytic agent from the cyclopyrrolone family, acting as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Unlike full agonists (e.g., benzodiazepines), this compound is subtype-selective, binding with high affinity to GABA-A receptors containing α1, α2, α3, or α5 subunits.[2] It is a full agonist at α3-containing receptors and a partial agonist at α1, α2, and α5-containing receptors.[2] Because the α1 subtype is primarily responsible for sedative effects, this compound's partial agonism at this site means it is expected to produce anxiolytic (anti-anxiety) effects with little to no sedation, amnesia, or locomotor impairment at low therapeutic doses.
Q2: At what doses are sedative or locomotor-impairing effects of this compound observed?
While low doses of this compound (e.g., 0.3mg to 1.2mg per day in human clinical contexts) are associated with minimal sedation, higher doses may produce more significant CNS depression. A study in recreational drug users found that a 4.8 mg dose of this compound produced some sedative-like effects and was rated as being similar to 30 mg of diazepam in terms of abuse potential. In rats, a major metabolite of this compound, 5'-hydroxythis compound, has greater efficacy at the sedative α1 subtype and has been shown to produce sedation. Therefore, dose-dependent effects are critical, and higher doses are more likely to decrease locomotor activity.
Q3: Why might I observe an increase in locomotor activity in my experiment?
An increase in locomotor activity is not the primary expected outcome. However, in animal models of anxiety, a novel environment like an open field can suppress natural exploratory behavior. An anxiolytic drug like this compound could reduce this anxiety-induced suppression, leading to an apparent increase in exploration and movement compared to untreated, anxious control animals. This is not a direct stimulant effect but rather a disinhibition of natural behavior.
Q4: What is the primary mechanism of action for this compound?
This compound is a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the receptor complex, enhancing the effect of the primary neurotransmitter, GABA. This action increases the influx of chloride ions into the neuron, causing hyperpolarization and making the neuron less likely to fire. As a partial agonist, it produces a submaximal response compared to full agonists, which accounts for its reduced side-effect profile.
Troubleshooting Guide
This guide addresses common issues encountered during locomotor activity experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No significant effect on locomotor activity observed. | Dose is too low: The administered dose may be insufficient to elicit a measurable response. | Review the literature for effective dose ranges in your specific animal model and consider performing a dose-response study. |
| Habituation: Animals may be overly habituated to the testing environment, reducing baseline anxiety and masking the anxiolytic effect. | Ensure the open field is a novel environment for the test. Follow strict protocols for acclimation time in the testing room (e.g., 30-60 minutes) but not in the apparatus itself. | |
| Significant sedation and hypoactivity observed. | Dose is too high: High doses of this compound can lead to sedative effects, similar to full benzodiazepine agonists. | Reduce the dose. The anxiolytic effects of this compound are typically observed at non-sedating doses. |
| Metabolism: The animal model may produce metabolites (like 5'-hydroxythis compound in rats) with higher sedative properties. | Acknowledge this in your interpretation. Consider measuring metabolite levels if possible. | |
| High variability in data between subjects. | Inconsistent Drug Administration: Variations in injection volume, site, or timing can lead to different bioavailability. | Standardize the administration procedure (e.g., route, time of day, handling stress). |
| Environmental Factors: Differences in lighting (100-200 lux is common), noise, or handling can affect animal behavior. | Maintain a consistent testing environment. Test animals at the same time of day to control for circadian rhythm effects. | |
| Unexpected results (e.g., hyperactivity). | Anxiolytic Effect: The drug may be reducing anxiety-induced freezing or thigmotaxis (wall-hugging), leading to more exploration of the open field's center, which is recorded as increased distance traveled. | Analyze specific zones of the open field. An increase in center time without a significant increase in total distance traveled can confirm an anxiolytic effect. |
Experimental Protocols
Open Field Test (OFT) for Locomotor Activity
The Open Field Test is a standard assay for assessing general locomotor activity and anxiety-like behavior in rodents.
1. Apparatus:
-
A square or circular arena with high walls to prevent escape (e.g., for mice, 40x40 cm to 50x50 cm).
-
The arena floor is typically divided into a grid of squares, defining peripheral and central zones.
-
An overhead camera connected to a video-tracking software system (e.g., AnyMaze, EthoVision) is used for automated recording and analysis.
2. Procedure:
-
Acclimation: Bring animals to the testing room at least 30-60 minutes before the experiment begins to acclimate to the ambient conditions (lighting, temperature).
-
Drug Administration: Administer this compound or vehicle control at the predetermined time before the test, based on the drug's pharmacokinetic profile.
-
Trial Initiation: Gently place the animal in the center of the open field arena.
-
Recording: Start the video recording immediately. The experimenter should leave the room or be shielded from the animal's view to avoid influencing its behavior.
-
Trial Duration: A typical trial lasts from 5 to 20 minutes. Longer durations (up to hours) can be used to assess the effects of drugs over time.
-
Inter-trial Procedure: After each trial, remove the animal and return it to its home cage. Thoroughly clean the arena with a disinfectant (e.g., 70% ethanol or 1% Virkon solution) to remove any scent cues before testing the next animal.
3. Data Analysis: The tracking software will provide data on several key parameters:
-
Total Distance Traveled: The primary measure of overall locomotor activity.
-
Velocity: Average speed of movement.
-
Time Spent in Center Zone: A measure of anxiety-like behavior; less time in the center suggests higher anxiety.
-
Latency to Enter Center Zone: The time it takes for the animal to first move into the center area.
-
Rearing: Frequency of the animal standing on its hind legs, an exploratory behavior.
-
Immobility Time (Freezing): Duration for which the animal is motionless.
Data Presentation
While specific quantitative data from peer-reviewed animal locomotor studies were not available in the search results, the expected effects of this compound based on its mechanism can be summarized.
| Dose Range | Primary Effect | Expected Impact on Locomotor Activity | Rationale |
| Low (Therapeutic) | Anxiolytic | No significant change or slight increase. | At low doses, this compound reduces anxiety with minimal sedative effects. A reduction in anxiety may lead to increased exploration in a novel environment, appearing as a slight increase in locomotion. |
| High (Supratherapeutic) | Anxiolytic with Sedation | Decrease in locomotor activity. | Higher doses are more likely to engage the GABA-A α1 subunit, leading to CNS depression and sedation, thereby reducing movement. |
Visualizations
Signaling Pathway
Caption: this compound's mechanism as a GABA-A partial agonist.
Experimental Workflow
Caption: Standard workflow for an open field locomotor test.
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting locomotor data.
References
Pagoclone Experimental Design: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Pagoclone. The content is designed to improve experimental design and address common challenges encountered during preclinical and clinical studies.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anxiolytic agent belonging to the cyclopyrrolone family. It acts as a partial agonist at γ-aminobutyric acid type A (GABA-A) receptors.[1] Its mechanism of action involves binding to the benzodiazepine site on the GABA-A receptor complex, enhancing the inhibitory effects of GABA.[1][2] this compound exhibits subtype selectivity, acting as a partial agonist at α1-, α2-, and α5-containing GABA-A receptors, and as a full agonist at receptors containing the α3 subunit.[1] This profile is thought to contribute to its anxiolytic effects with a reduced incidence of sedation and amnesia compared to non-selective benzodiazepines.[1]
Q2: What are the main therapeutic areas where this compound has been investigated?
This compound was initially developed as an anti-anxiety medication. Clinical trials have primarily focused on its efficacy in treating persistent developmental stuttering and panic disorder.
Q3: Are there any known metabolites of this compound that I should be aware of in my preclinical studies?
Yes, in rats, 5'-hydroxythis compound has been identified as a major metabolite. This metabolite shows greater efficacy at the α1 subtype of the GABA-A receptor compared to the parent compound and has been shown to produce both anxiolytic-like activity and sedation. Researchers should consider the potential contribution of this metabolite to the observed pharmacological effects in preclinical rodent models.
Troubleshooting Guides
In Vitro Assays
Issue 1: Inconsistent results in GABA-A receptor subtype selectivity binding assays.
-
Potential Cause: Issues with membrane preparation, radioligand concentration, or incubation conditions can lead to variability. Endogenous GABA in tissue preparations can interfere with radioligand binding.
-
Troubleshooting Workflow:
-
Ensure thorough tissue washing: Multiple centrifugation and resuspension steps are crucial to remove endogenous GABA.
-
Optimize radioligand concentration: Use a concentration of the radioligand close to its dissociation constant (Kd) for the target receptor.
-
Verify incubation time and temperature: Ensure that the binding assay reaches equilibrium. For [3H]muscimol binding to GABA-A receptors, a 5-minute incubation on ice is recommended.
-
Use appropriate non-specific binding control: Unlabeled GABA or a specific antagonist like bicuculline should be used to define non-displaceable binding.
-
Check cell line integrity: If using cell lines expressing specific receptor subtypes, regularly verify the expression and functionality of the target receptors.
-
Issue 2: Artifacts or instability in patch-clamp recordings of GABA-A receptors.
-
Potential Cause: Poor seal resistance, rundown of GABA-A currents, or issues with the perfusion system can compromise data quality.
-
Troubleshooting Workflow:
-
Optimize cell culture and preparation: Use healthy, well-adhered cells for recordings.
-
Ensure high-resistance seals: A good seal between the patch pipette and the cell membrane is critical for low-noise recordings.
-
Monitor for current rundown: GABA-A receptor currents can decrease over time with repeated agonist application. Use a stable recording configuration and consider including ATP and GTP in the internal solution to maintain receptor function.
-
Validate your perfusion system: Ensure rapid and complete solution exchange to accurately measure the kinetics of receptor activation and modulation.
-
Control for vehicle effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the recording solution is low and does not affect GABA-A receptor function on its own.
-
In Vivo Assays
Issue 1: Unexpected sedative effects at doses intended to be anxiolytic in rodent models.
-
Potential Cause: In rats, the sedative effects of this compound may be mediated by its major metabolite, 5'-hydroxythis compound, which has higher efficacy at the α1 GABA-A receptor subtype. Additionally, the vehicle used for drug administration can have its own behavioral effects.
-
Troubleshooting Workflow:
-
Conduct a thorough dose-response study: Determine the minimal effective dose for anxiolytic activity and the dose at which sedation becomes significant.
-
Assess locomotor activity: Concurrently measure locomotor activity in your behavioral assays to distinguish between anxiolytic and sedative effects. A reduction in movement can be an indicator of sedation.
-
Consider the metabolic profile: Be aware of the formation of active metabolites in your animal model and their potential contribution to the observed phenotype.
-
Vehicle selection: Carefully select and test your vehicle to ensure it does not produce confounding behavioral effects. Aqueous vehicles like 0.9% NaCl or 0.5% carboxymethylcellulose are generally preferred over organic solvents like DMSO when possible.
-
Issue 2: High variability in behavioral assays like the Elevated Plus Maze (EPM) or Open Field Test (OFT).
-
Potential Cause: Animal-related factors (strain, sex, age), environmental conditions (lighting, noise), and procedural inconsistencies (handling, time of day) can all contribute to high variability.
-
Troubleshooting Workflow:
-
Standardize animal characteristics: Use animals of the same strain, sex, and age range.
-
Control the testing environment: Maintain consistent lighting levels, minimize noise, and conduct tests at the same time of day to account for circadian rhythms.
-
Habituate animals: Allow animals to acclimate to the testing room for a sufficient period before starting the experiment.
-
Consistent handling: Ensure all animals are handled in the same gentle manner by the same experimenter if possible.
-
Clean the apparatus: Thoroughly clean the maze or arena between each animal to remove olfactory cues.
-
Data Presentation
Table 1: Summary of this compound Clinical Trial Data in Stuttering
| Study/Endpoint | This compound Group | Placebo Group | p-value | Citation |
| EXPRESS Study (8 weeks) | ||||
| Primary Endpoints | ||||
| Reduction in Frequency and Duration of Stuttering (SSI-3) | Statistically significant reduction | - | p = 0.02 | |
| Clinician Rated Severity (SEV) | Statistically significant improvement | - | p = 0.007 (week 4), p = 0.02 (week 8) | |
| Patient-Rated Stuttering Severity (SSS) | Statistically significant reduction | - | p = 0.004 (week 2), p = 0.05 (week 4) | |
| Secondary Endpoints | ||||
| Clinician Global Impression-Improvement (CGI-I) | 55% improved | 36% improved | p = 0.02 (week 8) | |
| Liebowitz Social Anxiety Scale (LSAS) | Trend for significant improvement | - | p = 0.09 (week 4), p = 0.07 (week 8) | |
| Maguire et al. (2010) (8 weeks) | ||||
| Average Reduction in Percentage of Syllables Stuttered | 19.4% | 5.1% | - | |
| Open-Label Extension (1 year) | ||||
| Reduction in Percent Syllables Stuttered | 40% | - | - |
Table 2: Summary of this compound Clinical Trial Data in Panic Disorder
| Study/Endpoint | This compound (0.1 mg t.d.s.) | Placebo | p-value | Citation |
| Sandford et al. (2001) (Crossover Study) | ||||
| Mean Number of Panic Attacks (vs. screening) | 3.6 ± 0.5 | 4.3 ± 0.8 | p = 0.05 | |
| Adverse Events | No significant difference from placebo | - | - |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for GABA-A Receptors
This protocol is adapted from established methods for measuring radioligand binding to GABA-A receptors in rat brain membranes.
Materials:
-
Rat brain tissue
-
Homogenization buffer: 0.32 M sucrose, pH 7.4
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]muscimol (radioligand)
-
Unlabeled GABA or bicuculline methiodide (for non-specific binding)
-
This compound or other test compounds
-
Centrifuge, homogenizer, scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in deionized water, and homogenize.
-
Centrifuge again at 140,000 x g for 30 minutes at 4°C.
-
Repeat the wash step with binding buffer three times.
-
Resuspend the final pellet in binding buffer and store at -70°C.
-
-
Binding Assay:
-
Thaw the membrane preparation and wash twice with binding buffer.
-
Resuspend the pellet in binding buffer to a protein concentration of 0.1-0.2 mg/well.
-
In a 96-well plate, add the membrane preparation, [3H]muscimol (e.g., 5 nM), and either buffer (for total binding), unlabeled GABA (e.g., 10 mM, for non-specific binding), or the test compound at various concentrations.
-
Incubate for 45 minutes at 4°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Protocol 2: Electrophysiology - Whole-Cell Patch Clamp on Cultured Neurons or HEK cells expressing GABA-A Receptors
This protocol provides a general framework for assessing the modulatory effects of this compound on GABA-A receptor currents.
Materials:
-
Cultured neurons or HEK293T cells expressing specific GABA-A receptor subtypes
-
External solution (in mM): 138 NaCl, 4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 5.6 glucose, pH 7.4
-
Internal solution (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES, pH 7.2
-
GABA
-
This compound stock solution (e.g., in DMSO)
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system
Procedure:
-
Prepare cells for recording on coverslips.
-
Establish a whole-cell patch-clamp configuration with a holding potential of -70 mV.
-
Apply a baseline concentration of GABA (e.g., EC10-EC20) to elicit a stable inward current.
-
Co-apply this compound at various concentrations with the same concentration of GABA to assess its modulatory effect.
-
Wash out the compounds and allow the cell to recover before the next application.
-
Analyze the change in current amplitude in the presence of this compound compared to the baseline GABA response.
Protocol 3: In Vivo - Elevated Plus Maze (EPM) for Anxiolytic Activity
This protocol is a standard method for assessing anxiety-like behavior in rodents.
Materials:
-
Elevated plus maze apparatus
-
Rodents (mice or rats)
-
This compound solution and vehicle
-
Video camera and tracking software
Procedure:
-
Administer this compound or vehicle to the animals (e.g., intraperitoneally or orally) at a predetermined time before the test.
-
Acclimate the animal to the testing room for at least 30 minutes.
-
Gently place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session with a video camera.
-
Analyze the time spent in the open arms versus the closed arms, and the number of entries into each arm. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
-
Thoroughly clean the maze with 70% ethanol between trials.
Mandatory Visualization
References
Validation & Comparative
Comparative Analysis of Pagoclone and Diazepam Abuse Liability: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the abuse liability of Pagoclone and Diazepam, intended for researchers, scientists, and drug development professionals. The information presented is based on available preclinical and clinical data, with a focus on objective comparison and detailed experimental methodologies.
Introduction and Mechanism of Action
Diazepam, a classical benzodiazepine, and this compound, a cyclopyrrolone derivative, both exert their effects through the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system. However, their distinct mechanisms of action at this receptor are thought to underlie their differing abuse potentials.
Diazepam is a full agonist at the benzodiazepine site of the GABA-A receptor.[1] This means it maximally enhances the effect of GABA, leading to significant anxiolytic, sedative, and muscle relaxant effects.[2] This robust agonism is also associated with a higher potential for abuse and dependence.
In contrast, this compound is a partial agonist at the GABA-A receptor.[3][4] Specifically, it shows partial agonism at α1-, α2-, and α5-containing GABA-A receptors and is a full agonist at receptors with an α3 subunit.[5] This profile suggests that this compound may produce anxiolytic effects with a reduced incidence of sedation and a lower abuse liability compared to full agonists like Diazepam.
References
- 1. The anticonvulsive activity and toxicity of diazepam in three different formulations. An experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of diazepam stimuli in aged and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psychostimulant-like discriminative stimulus and locomotor sensitization properties of the wake-promoting agent modafinil in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Social stimuli enhance phencyclidine (PCP) self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The diazepam stimulus complex: specificity in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Pagoclone Demonstrates Modest Efficacy Over Placebo in Clinical Trials for Stuttering
Lexington, MA - Clinical trial data for pagoclone, a novel, non-benzodiazepine, GABA-A selective receptor modulator, indicates a statistically significant, albeit modest, improvement in stuttering symptoms compared to placebo. The primary evidence stems from a Phase II clinical trial, the EXamining this compound for peRsistent dEvelopmental Stuttering Study (EXPRESS), which showed a greater reduction in the frequency and severity of stuttering for patients treated with this compound. While the drug was generally well-tolerated, its development for stuttering was ultimately discontinued.
Quantitative Analysis of Efficacy
The EXPRESS study, a pivotal 8-week, double-blind, placebo-controlled, multi-center trial, provides the most robust data on this compound's efficacy. A total of 132 adults with persistent developmental stuttering were randomized to receive either escalating doses of this compound (0.3 mg to 0.6 mg per day) or a placebo.[1] The key findings from this trial are summarized in the table below.
| Efficacy Endpoint | This compound | Placebo | p-value |
| Percentage Reduction in Syllables Stuttered | 19.4% | 5.1% | Not explicitly stated, but described as a significant reduction |
| On-Treatment Reduction in SSI-3 Score | Statistically significant reduction | Less reduction than this compound | p = 0.02[1] |
| Clinician Global Impression of Improvement (CGI-I) at Week 8 | 55% of patients improved | 36% of patients improved | p = 0.02[1] |
| Stuttering Severity Instrument (SEV) at Week 8 | Numerically superior improvement | p = 0.18[1] | |
| Liebowitz Social Anxiety Scale (LSAS) at Week 8 | Trend for significant improvement | p = 0.07[1] |
Note: SSI-3 refers to the Stuttering Severity Instrument-3, a standardized measure of stuttering severity. CGI-I is a clinician-rated measure of overall improvement. SEV is a clinician-rated severity scale. LSAS is a measure of social anxiety symptoms.
The data indicates that this compound was superior to placebo in reducing the percentage of syllables stuttered and in achieving a clinically meaningful improvement as rated by clinicians. Notably, a trend towards improvement in social anxiety symptoms was also observed in the this compound group.
Experimental Protocol: The EXPRESS Study
The EXPRESS study was a multi-center, randomized, double-blind, placebo-controlled trial with an open-label extension phase.
Participants: The study enrolled 132 men and women between the ages of 18 and 65 who had a history of developmental stuttering that began before the age of 8. Key inclusion criteria required a stuttering severity of greater than 3 syllables stuttered on both reading and conversational tasks. Patients with primary anxiety disorders were excluded.
Intervention: Participants were randomized in a 2:1 ratio to receive either this compound (n=88) or a placebo (n=44). The this compound group received escalating doses starting from 0.3 mg to 0.6 mg per day, administered twice daily. The double-blind treatment phase lasted for 8 weeks.
Assessments: Efficacy was evaluated using a variety of primary and secondary endpoints. The Stuttering Severity Instrument Version 3 (SSI-3) was used to measure the frequency and duration of stuttering. Clinician-rated severity was assessed using the Stuttering Severity (SEV) scale, a 9-point scale. The Clinician Global Impression of Improvement (CGI-I) was also used to rate overall improvement. Social anxiety symptoms were measured using the Liebowitz Social Anxiety Scale (LSAS). Speech naturalness was assessed using the Stuttering Naturalness Scale (SNS).
Mechanism of Action
This compound is a selective partial agonist of the GABA-A receptor, specifically targeting the α2 and α3 subunits. It is believed that GABA, an important inhibitory neurotransmitter, may be dysregulated in individuals who stutter. By enhancing the activity of GABA circuits, this compound may help to normalize function in the speech areas of the brain. It is also theorized to have downstream effects on dopamine, a neurotransmitter implicated in stuttering.
Conclusion
The available clinical trial data suggests that this compound holds a therapeutic advantage over placebo in reducing the symptoms of stuttering. The EXPRESS study demonstrated statistically significant improvements in several key efficacy measures. However, the magnitude of the effect was modest. While the drug was well-tolerated, with headache being the most common adverse event, further development for this indication was not pursued. These findings contribute valuable insights into the neurobiology of stuttering and the potential for pharmacological interventions.
References
A Comparative Guide: Pagoclone vs. Traditional Benzodiazepine Anxiolytics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological and clinical profiles of Pagoclone, a cyclopyrrolone derivative, and traditional benzodiazepine anxiolytics. The information presented is intended to support research and drug development efforts in the field of anxiolytic therapies.
Mechanism of Action: A Tale of Two Agonists
Both this compound and traditional benzodiazepines exert their anxiolytic effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their interaction with the receptor differs significantly.
Traditional Benzodiazepines are positive allosteric modulators (PAMs) of the GABA-A receptor. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA. This leads to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability. This non-selective potentiation across various GABA-A receptor subtypes contributes to their broad spectrum of effects, including anxiolysis, sedation, muscle relaxation, and amnesia.
This compound , in contrast, is a partial agonist at the GABA-A receptor. This means that it binds to the same site as benzodiazepines but elicits a submaximal response compared to full agonists. A key feature of partial agonists is the limited degree to which they open the ion channel.[1] Preclinical and clinical studies suggest that this compound's partial agonism may lead to a reduced incidence of side effects compared to conventional anxiolytics like diazepam.[1][2][3] Furthermore, this compound exhibits some selectivity for GABA-A receptor subtypes, preferentially acting on α2/α3-containing receptors, which are primarily associated with anxiolysis, while having less effect on α1-containing receptors, which are linked to sedation and amnesia.[4]
References
- 1. This compound - The Drug Classroom [thedrugclassroom.com]
- 2. Crossover trial of this compound and placebo in patients with DSM-IV panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preliminary effects of this compound, a partial GABAA agonist, on neuropsychological performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Differential Binding Affinity of Pagoclone at GABA-A Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of Pagoclone, a cyclopyrrolone derivative, across various γ-aminobutyric acid type A (GABA-A) receptor subtypes. This compound is a partial agonist at the benzodiazepine site of GABA-A receptors and has been investigated for its anxiolytic properties. Understanding its differential binding profile is crucial for elucidating its mechanism of action and predicting its therapeutic and side-effect profile compared to non-selective benzodiazepines like Diazepam.
Comparative Binding Affinity Data
The binding affinity of this compound and the classical benzodiazepine, Diazepam, for different GABA-A receptor subtypes was determined using radioligand binding assays. The following table summarizes the inhibition constant (Ki) values, which represent the concentration of the drug required to inhibit 50% of the radioligand binding. Lower Ki values indicate higher binding affinity.
| Compound | GABA-A Receptor Subtype | Ki (nM) |
| This compound | α1β3γ2 | 16 |
| α2β3γ2 | 3.1 | |
| α3β3γ2 | 3.3 | |
| α5β3γ2 | 20 | |
| Diazepam | α1β3γ2 | 13 |
| α2β3γ2 | 10 | |
| α3β3γ2 | 11 | |
| α5β3γ2 | 22 |
Data sourced from Atack et al. (2005).
As the data indicates, this compound demonstrates a notable selectivity for the α2 and α3 subtypes of the GABA-A receptor, with approximately 5-fold higher affinity for these subtypes compared to the α1 and α5 subtypes. In contrast, Diazepam exhibits a more non-selective binding profile, with similar high affinity across the α1, α2, α3, and α5 subtypes.
Experimental Protocols
The binding affinities presented in this guide were determined using a competitive radioligand binding assay with [³H]flumazenil. This method is a standard and reliable technique for characterizing the interaction of compounds with the benzodiazepine binding site of GABA-A receptors.
Radioligand Binding Assay with [³H]flumazenil
Objective: To determine the binding affinity (Ki) of this compound and Diazepam for recombinant human GABA-A receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2).
Materials:
-
Recombinant human GABA-A receptors of the specified subtypes expressed in a suitable cell line (e.g., HEK-293 cells).
-
Cell membrane preparations containing the GABA-A receptors.
-
[³H]flumazenil (a radiolabeled antagonist for the benzodiazepine site).
-
This compound and Diazepam of known concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Cell membranes expressing the specific GABA-A receptor subtypes are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of [³H]flumazenil (typically at a concentration close to its dissociation constant, Kd), and varying concentrations of the competing unlabeled drug (this compound or Diazepam).
-
Incubation: The plates are incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity on each filter is quantified using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the unlabeled drug that inhibits 50% of the specific binding of [³H]flumazenil (IC50 value). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of GABA-A receptors and the general workflow of the radioligand binding assay used to determine the binding affinities.
Caption: GABA-A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
A Comparative Analysis of the Pharmacological Activities of 5'-Hydroxypagoclone and its Parent Compound, Pagoclone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles of pagoclone, a non-benzodiazepine anxiolytic, and its primary metabolite, 5'-hydroxythis compound. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their respective interactions with GABA-A receptors and their resulting pharmacological effects.
Introduction
This compound is a cyclopyrrolone that acts as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It has been investigated for its anxiolytic properties, with a particular interest in its potential to produce anxiety-reducing effects with a lower incidence of sedation and amnesia compared to traditional benzodiazepines.[1][3] In preclinical studies, particularly in rats, 5'-hydroxythis compound has been identified as a major and pharmacologically active metabolite of this compound.[4] This guide will delineate the key differences in the pharmacological activity between the parent drug and its metabolite, supported by experimental data.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data on the binding affinity and functional efficacy of this compound and 5'-hydroxythis compound at various GABA-A receptor subtypes.
| Compound | α1β3γ2 | α2β3γ2 | α3β2γ2 | α5β3γ2 |
| This compound | 4.8 ± 0.3 | 0.7 ± 0.1 | 1.1 ± 0.1 | 9.1 ± 0.9 |
| 5'-Hydroxythis compound | 4.6 ± 0.4 | 1.1 ± 0.1 | 1.6 ± 0.2 | 8.8 ± 0.9 |
| Data from Atack et al., 2006. |
| Compound | α1β3γ2 | α2β3γ2 | α3β2γ2 | α5β3γ2 |
| This compound | 28 ± 1 | 54 ± 4 | 100 ± 5 | 39 ± 2 |
| 5'-Hydroxythis compound | 63 ± 2 | 65 ± 3 | 100 ± 7 | 45 ± 3 |
| Data from Atack et al., 2006. |
Key Pharmacological Differences
As evidenced by the data, while both compounds exhibit high affinity for various GABA-A receptor subtypes, there are notable differences in their functional efficacy. 5'-hydroxythis compound demonstrates significantly greater efficacy at the α1 subtype compared to this compound (63% vs. 28% of the GABA response). The α1 subtype is primarily associated with the sedative effects of benzodiazepine-site agonists. This suggests that 5'-hydroxythis compound may contribute more to the sedative profile observed after this compound administration than the parent compound itself.
In contrast, both this compound and 5'-hydroxythis compound act as full agonists at the α3 subtype, which is thought to be involved in the anxiolytic effects. Their partial agonism at α2 and α5 subtypes further contributes to their complex pharmacological profiles.
In vivo studies in rats have shown that after oral administration of this compound, the brain concentrations of 5'-hydroxythis compound are 10-20 fold higher than those of the parent compound. This finding, coupled with the pharmacological activity of the metabolite, strongly suggests that the in vivo effects of this compound are largely mediated by 5'-hydroxythis compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
GABA-A Receptor Binding Assay ([³H]flunitrazepam Competition)
This assay determines the binding affinity (Ki) of a test compound for the benzodiazepine site on the GABA-A receptor.
-
Membrane Preparation: Whole rat brains are homogenized in a sucrose buffer and centrifuged to pellet the crude membrane fraction. The pellet is washed multiple times in a Tris-HCl buffer to remove endogenous GABA and other interfering substances. The final pellet is resuspended in the binding buffer.
-
Binding Reaction: The prepared membranes are incubated with a fixed concentration of [³H]flunitrazepam (a radiolabeled benzodiazepine antagonist) and varying concentrations of the test compound (this compound or 5'-hydroxythis compound).
-
Incubation: The reaction mixture is incubated at 4°C for a sufficient time to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]flunitrazepam (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Efficacy Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)
This assay measures the functional activity (efficacy) of a compound at specific GABA-A receptor subtypes expressed in Xenopus oocytes.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: The oocytes are injected with a mixture of cRNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor.
-
Incubation: The injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: A two-electrode voltage clamp is used to measure the current flowing across the oocyte membrane. The oocyte is clamped at a holding potential of -70 mV.
-
Drug Application: The oocyte is perfused with a solution containing a sub-maximal concentration of GABA (EC20) to elicit a baseline current. The test compound is then co-applied with GABA, and the change in current is measured.
-
Data Analysis: The response to the test compound is expressed as a percentage of the maximal response to GABA alone.
Mandatory Visualizations
Conclusion
The pharmacological activity of this compound in vivo is significantly influenced by its rapid and extensive metabolism to 5'-hydroxythis compound. While both compounds share a similar high affinity for GABA-A receptors, their differing efficacy profiles, particularly at the α1 subtype, are crucial for understanding the overall pharmacological effects of this compound administration. 5'-hydroxythis compound's greater efficacy at the α1 subunit likely contributes to the sedative effects observed, while both compounds' full agonism at the α3 subunit is consistent with anxiolytic activity. This comparative guide underscores the importance of considering the pharmacological activity of metabolites in drug development and research.
References
- 1. Receptor expression in Xenopus laevis oocytes and electrophysiological recordings [bio-protocol.org]
- 2. The in vivo properties of this compound in rat are most likely mediated by 5'-hydroxy this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Pagoclone's Anxiolytic Profile: A Comparative Analysis in Preclinical Models
For researchers and drug development professionals, this guide provides a comprehensive comparison of the anxiolytic effects of Pagoclone with the established benzodiazepine, Diazepam, and the selective serotonin reuptake inhibitor (SSRI), Fluoxetine, in validated animal models of anxiety. This analysis is supported by experimental data from preclinical studies.
This compound, a cyclopyrrolone derivative, has demonstrated anxiolytic properties in animal models, primarily through its action as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor. Its subtype selectivity for the α2 and α3 subunits is thought to contribute to its anxiolytic effects with a potentially reduced sedative and amnestic profile compared to non-selective benzodiazepines.[1][2] This guide summarizes the available quantitative data from the elevated plus-maze (EPM) and light-dark box (LDB) tests, outlines the experimental protocols used in these studies, and provides a visual representation of the relevant signaling pathways and experimental workflows.
Comparative Efficacy in the Elevated Plus-Maze (EPM) Test
The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
While specific quantitative data for this compound in the EPM test is limited in publicly available literature, one key study in rats demonstrated that this compound, at a dose of 3 mg/kg, exhibited significant anxiolytic-like activity. However, this effect was accompanied by a notable reduction in total distance traveled, suggesting a sedative component at this dose.[1] The study also identified 5'-hydroxy this compound as a major metabolite in rats, which itself displayed significant anxiolytic-like and sedative properties.[1]
For comparison, Diazepam, a classic benzodiazepine, consistently demonstrates a dose-dependent anxiolytic effect in the EPM. Studies in rats have shown that doses ranging from 0.25 mg/kg to 2.5 mg/kg significantly increase the percentage of time spent in the open arms.[3] In contrast, acute administration of Fluoxetine, a widely prescribed SSRI, has been reported to induce anxiogenic-like effects in the EPM in rats, decreasing the percentage of time spent and the number of entries into the open arms at doses of 5 mg/kg and 10 mg/kg.
Table 1: Comparison of Anxiolytic/Anxiogenic Effects in the Elevated Plus-Maze (Rat)
| Compound | Dose Range (mg/kg, p.o. unless specified) | Primary Effect on Open Arm Exploration | Notable Side Effects/Observations | Reference |
| This compound | 3 | Anxiolytic-like | Sedation (reduced total distance traveled) | |
| 5'-hydroxy this compound | 0.3 - 3 | Anxiolytic-like | Sedation | |
| Diazepam | 0.25 - 2.5 (i.p.) | Anxiolytic (dose-dependent increase) | Sedation at higher doses | |
| Fluoxetine (acute) | 5 - 10 (i.p.) | Anxiogenic-like (decrease) |
Note: The route of administration and specific experimental conditions can influence the observed effects.
Insights from the Light-Dark Box (LDB) Test
The light-dark box test is another established paradigm for assessing anxiety-like behavior in rodents. This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive. Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
Currently, there is a lack of specific, publicly available quantitative data on the effects of this compound in the light-dark box test.
In contrast, Diazepam has been shown to produce anxiolytic effects in the LDB test. For instance, a dose of 2.5 mg/kg can increase the time spent in the light compartment in mice. The effects of Fluoxetine in the LDB test can be variable and may depend on the dosing regimen (acute vs. chronic).
Table 2: Comparison of Anxiolytic/Anxiogenic Effects in the Light-Dark Box
| Compound | Dose Range (mg/kg) | Primary Effect on Time in Light Compartment | Notable Side Effects/Observations | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Diazepam | 2.5 (in mice) | Anxiolytic (increase) | ||
| Fluoxetine | Variable | Effects can be inconsistent |
Experimental Protocols
Elevated Plus-Maze (EPM) Test
The following is a generalized protocol for the EPM test based on common practices in rodent behavioral research.
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two closed arms of equal size. The open arms have a small ledge to prevent falls.
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes before the test.
-
The test drug (e.g., this compound, Diazepam, Fluoxetine) or vehicle is administered at a specified time before the test (e.g., 30-60 minutes for oral or intraperitoneal administration).
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period, typically 5 minutes.
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.
-
Key parameters measured include:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
The maze is cleaned thoroughly between each trial to eliminate olfactory cues.
Light-Dark Box (LDB) Test
The following is a generalized protocol for the LDB test.
Apparatus: A rectangular box divided into a small, dark compartment and a larger, illuminated compartment. An opening connects the two compartments.
Procedure:
-
Animals are habituated to the testing room prior to the experiment.
-
The test drug or vehicle is administered at a predetermined time before the test.
-
Each animal is placed in the center of the light compartment, facing away from the opening to the dark compartment.
-
The animal is allowed to explore the apparatus for a defined period, usually 5-10 minutes.
-
Behavior is recorded and analyzed for:
-
Time spent in the light and dark compartments.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
The apparatus is cleaned between each animal.
Signaling Pathways and Experimental Workflow
GABA-A Receptor Signaling Pathway
This compound and Diazepam both exert their anxiolytic effects by modulating the GABA-A receptor, a ligand-gated ion channel. GABA is the primary inhibitory neurotransmitter in the central nervous system. The binding of GABA to its receptor opens a chloride channel, leading to hyperpolarization of the neuron and reduced neuronal excitability. This compound and Diazepam bind to an allosteric site on the GABA-A receptor, enhancing the effect of GABA and further increasing chloride influx. This compound's partial agonism and subtype selectivity are key features that differentiate it from full agonists like Diazepam.
Caption: Simplified GABA-A receptor signaling pathway for anxiolytics.
Experimental Workflow for Anxiolytic Drug Testing
The following diagram illustrates a typical workflow for evaluating the anxiolytic potential of a compound in a preclinical setting.
Caption: Standard experimental workflow for preclinical anxiolytic testing.
Logical Relationship of Anxiolytic Mechanisms
This diagram contrasts the primary mechanisms of action of this compound, Diazepam, and Fluoxetine.
Caption: Comparison of the primary mechanisms of action for anxiolytics.
References
A Comparative In Vitro Analysis of Pagoclone and Other Cyclopyrrolone Compounds
This guide provides a detailed comparison of the in vitro effects of Pagoclone with other prominent cyclopyrrolone compounds, namely Zopiclone, Eszopiclone, and Suriclone. The focus is on their interactions with the GABA-A receptor, the primary target for this class of drugs. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action of Cyclopyrrolones
Cyclopyrrolone compounds exert their effects by acting as allosteric modulators of the GABA-A receptor, a ligand-gated ion channel.[1][2] The binding of the neurotransmitter GABA to this receptor opens an integral chloride ion channel, leading to an influx of chloride ions.[3] This influx hyperpolarizes the neuron, resulting in neuronal inhibition and a reduction in nerve impulse propagation.[3] Cyclopyrrolones bind to a site on the GABA-A receptor complex that is distinct from the GABA binding site but is thought to be the same as or overlapping with the benzodiazepine binding site.[1] This binding potentiates the effect of GABA, enhancing the chloride ion influx and leading to the sedative, anxiolytic, and hypnotic effects of these compounds.
Comparative In Vitro Data
The following table summarizes the quantitative data on the binding affinities and efficacies of this compound and other cyclopyrrolones at various GABA-A receptor subtypes.
| Compound | GABA-A Receptor Subtype | Binding Affinity (nM) | Efficacy |
| This compound | α1, α2, α3, α5 | 0.7 - 9.1 | Partial agonist at α1, α2, α5; Full agonist at α3 |
| Zopiclone | Non-selective (BZ1 & BZ2) | IC50: 35.8; Ki: ~28 | Low efficacy; does not affect muscimol-stimulated 36Cl- uptake |
| Eszopiclone | α1β2γ2 | Apparent Affinity: 50-60 | Potentiates GABA-A receptor-mediated responses |
| Suriclone | Non-selective (BZ1 & BZ2) | IC50: 1.1 | Increases muscimol-stimulated 36Cl- uptake |
Experimental Protocols
The data presented in this guide are derived from several key in vitro experimental methodologies.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to a specific receptor.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki) of the cyclopyrrolone compounds for the benzodiazepine binding site on the GABA-A receptor.
-
Methodology:
-
Membrane Preparation: Cerebral cortical or cerebellar membranes are prepared from rodent brains.
-
Incubation: The membranes are incubated with a specific radioligand, such as [3H]flumazenil or [3H]flunitrazepam, which binds to the benzodiazepine site.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound, Zopiclone) are added to compete with the radioligand for binding to the receptor.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to the inhibition constant (Ki).
-
Electrophysiological Recordings (Two-Electrode Voltage Clamp)
This technique is employed to measure the functional effects of the compounds on the GABA-A receptor ion channel activity.
-
Objective: To assess the ability of cyclopyrrolones to modulate GABA-induced chloride currents.
-
Methodology:
-
Expression System: Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293) are engineered to express specific combinations of human GABA-A receptor subunits (e.g., α1β2γ2).
-
Recording: The oocyte or cell is voltage-clamped using two microelectrodes. One electrode measures the membrane potential, and the other injects the current required to maintain a constant holding potential.
-
Drug Application: A low concentration of GABA (typically the EC10, the concentration that elicits 10% of the maximal response) is applied to the cell to evoke a baseline chloride current.
-
Modulation: The test compound (e.g., Eszopiclone) is co-applied with GABA, and the change in the amplitude of the chloride current is measured.
-
Data Analysis: The potentiation of the GABA-evoked current by the test compound is quantified.
-
Chloride Uptake Assays
This functional assay measures the consequence of GABA-A receptor activation, which is the influx of chloride ions.
-
Objective: To determine the functional efficacy of cyclopyrrolones in modulating GABA-A receptor-mediated chloride ion flux.
-
Methodology:
-
Cell Preparation: Mouse cerebral cortical membranes or cultured neurons are used.
-
Incubation: The cells or membranes are incubated with the radioactive isotope 36Cl-.
-
Stimulation: A GABA-A receptor agonist, such as muscimol, is added to stimulate the uptake of 36Cl- through the opened channels.
-
Compound Testing: The effect of the cyclopyrrolone compound (e.g., Zopiclone, Suriclone) on muscimol-stimulated 36Cl- uptake is measured.
-
Measurement: The amount of radioactivity taken up by the cells or membranes is quantified to determine the extent of chloride influx.
-
Visualizations
GABA-A Receptor Signaling Pathway
Caption: Allosteric modulation of the GABA-A receptor by cyclopyrrolone compounds.
Experimental Workflow for In Vitro Comparison
Caption: Workflow for comparing in vitro effects of cyclopyrrolones.
References
Comparative Analysis of Pagoclone and Benzodiazepines on Memory Function
This guide provides an objective comparison of the effects of Pagoclone, a non-benzodiazepine anxiolytic, and the widely prescribed benzodiazepine class of drugs on memory. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Introduction
Benzodiazepines have long been a cornerstone in the treatment of anxiety and related disorders. However, their clinical utility is often hampered by significant cognitive side effects, most notably anterograde amnesia—the inability to form new memories.[1][2] This has driven the search for anxiolytic agents with improved side-effect profiles. This compound, a cyclopyrrolone derivative, emerged as a promising candidate. It is a partial agonist at GABA-A receptors, a mechanism that theoretically offers anxiolysis with a reduced burden of sedation and memory impairment.[3][4][5] This guide compares the preclinical and clinical data on the memory effects of these two classes of compounds.
Mechanism of Action: A Tale of Two Agonists
The differential effects of this compound and benzodiazepines on memory are rooted in their distinct interactions with the GABA-A receptor complex, the primary inhibitory neurotransmitter system in the central nervous system.
-
Benzodiazepines: These drugs act as non-selective positive allosteric modulators of GABA-A receptors. They bind to the benzodiazepine site, enhancing the effect of GABA. This action is not specific to receptor subtypes, meaning they bind to receptors containing α1, α2, α3, and α5 subunits. The α1 subunit is strongly associated with the sedative and amnestic effects of these drugs.
-
This compound: In contrast, this compound is a subtype-selective partial agonist. It binds with high affinity to GABA-A receptors containing α1, α2, α3, or α5 subunits but acts as a full agonist only at α3-containing receptors while being a partial agonist at α1, α2, and α5 receptors. Its lower efficacy at the α1 subtype is believed to be the primary reason for its reduced sedative and amnestic side effects compared to non-selective benzodiazepines.
Comparative Effects on Memory: Experimental Evidence
Benzodiazepines: A Profile of Consistent Impairment
The memory-impairing effects of benzodiazepines are well-documented across numerous studies. Long-term treatment has been shown to cause deficits in several cognitive domains, including verbal learning, processing speed, and visuospatial ability.
-
Anterograde Amnesia: Benzodiazepines primarily cause anterograde amnesia, impairing the consolidation of information from short-term to long-term memory, while leaving previously stored memories intact.
-
Cognitive Domains Affected: Studies have demonstrated that benzodiazepines impair motor coordination, psychomotor speed, verbal reasoning, executive function, episodic memory, and concentration.
-
Persistence of Effects: Meta-analyses have found that cognitive dysfunction occurs in long-term benzodiazepine users, and while some improvement is seen after withdrawal, former users often do not return to the same level of cognitive functioning as controls who have never used the drugs. For instance, lorazepam has been shown to produce significant anterograde recognition memory impairments for both neutral and emotional information. A single 2.5 mg dose of lorazepam induced a marked deficit in delayed free-recall and impaired the ability to learn new behavioral strategies.
This compound: A More Favorable Cognitive Profile
The most direct evidence for this compound's effects on memory comes from a preliminary study in healthy adults. This study suggests a significantly milder and more transient impact on cognitive function compared to the established profile of benzodiazepines.
Data Presentation: Neuropsychological Performance
The following table summarizes the key findings from the preliminary study on this compound. Direct quantitative comparisons with benzodiazepines from a single study are not available; however, the established profile of benzodiazepines is one of significant impairment on similar tasks.
| Neuropsychological Measure | Drug/Dose | Day 1 Performance Change | Day 6 Performance Change | Interpretation |
| Buschke Selective Reminding Test (Immediate Recall) | This compound (High Dose) | Statistically significant decrement | Return to baseline functioning | Mild, transient impairment in verbal learning. |
| Buschke Selective Reminding Test (Delayed Recall) | This compound (High Dose) | Statistically significant decrement | Return to baseline functioning | Mild, transient impairment in long-term verbal memory. |
| Alertness & Psychomotor Speed | This compound (All Doses) | Mild dose-dependent effects | Return to baseline functioning | Very mild and transient sedation effects. |
| Delayed Recall Tasks (General) | Benzodiazepines (e.g., Lorazepam 2mg) | Marked deficit | N/A (acute dosing studies) | Significant impairment in forming new long-term memories. |
Experimental Protocols
This compound Neuropsychological Study (Caveney et al., 2008)
-
Objective: To determine if this compound affects neuropsychological performance in healthy individuals within its therapeutic dose range.
-
Study Design: A randomized, 3-way crossover study.
-
Participants: 12 healthy adult subjects (5 men, 7 women), aged 18-55 years.
-
Dosage Groups: Participants were randomly assigned to different dosage groups of this compound. The specific doses were low, medium, and high within the projected therapeutic range (0.15 mg BID to 0.6 mg BID).
-
Methodology: Neuropsychological measures were administered at baseline and again six hours after dosing on Day 1 and Day 6 of drug administration. Key memory assessments included the Buschke Selective Reminding Test (BSRT), a verbal word list learning task that measures immediate recall, long-term storage (LTS), and delayed recall.
Representative Benzodiazepine Memory Study (e.g., Lorazepam)
-
Objective: To assess the influence of an acute dose of lorazepam on memory and behavioral learning.
-
Study Design: Double-blind, placebo-controlled, independent groups design.
-
Participants: Healthy volunteers.
-
Dosage: A single oral dose of lorazepam (e.g., 2 mg or 2.5 mg) vs. placebo.
-
Methodology: A battery of neuropsychological tests is administered before and at specific time points after drug administration (e.g., 1 and 3 hours post-drug). Memory tasks often include verbal learning tests (e.g., Rey Auditory Verbal Learning Test), which assess immediate and delayed free-recall.
Conclusion
The available evidence indicates a clear differentiation between this compound and traditional benzodiazepines regarding their impact on memory.
-
Benzodiazepines are associated with robust and clinically significant memory impairment, particularly anterograde amnesia, which can persist with long-term use and may not fully resolve upon discontinuation.
-
This compound , due to its partial agonism and receptor subtype selectivity, demonstrates a substantially more benign cognitive side-effect profile. The memory deficits observed in a preliminary study were mild, transient, and occurred at the higher end of the therapeutic dose range, resolving with continued administration.
For drug development professionals, this compound's mechanism represents a successful strategy for dissociating anxiolytic effects from the undesirable amnestic and sedative properties common to older GABAergic modulators. While this compound was never commercialized, its pharmacological profile provides a valuable blueprint for the development of future anxiolytics with superior cognitive safety. Further direct, head-to-head comparative trials would be necessary to fully quantify the magnitude of this difference.
References
- 1. Anterograde amnesia linked to benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Benzodiazepine-induced anterograde amnesia: detrimental side effect to novel study tool [frontiersin.org]
- 3. Preliminary effects of this compound, a partial GABAA agonist, on neuropsychological performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preliminary effects of this compound, a partial GABA(A) agonist, on neuropsychological performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Pagoclone and Other Pharmacological Interventions for Panic Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Pagoclone versus established pharmacological treatments for panic disorder, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Benzodiazepines. The information is compiled from clinical trial data and meta-analyses to support research and drug development efforts in the field of anxiolytics.
Executive Summary
Panic disorder is a debilitating condition characterized by recurrent, unexpected panic attacks. While several classes of drugs have demonstrated efficacy in managing this disorder, the search for agents with improved efficacy and tolerability profiles continues. This compound, a partial agonist at the GABA-A receptor, has been investigated as a potential anxiolytic with a favorable side-effect profile. This guide presents a comparative overview of the available clinical data on this compound and contrasts it with the established efficacy of SSRIs, SNRIs, and benzodiazepines.
Quantitative Efficacy Data
The following tables summarize the efficacy of this compound and other pharmacological treatments for panic disorder based on data from clinical trials.
Table 1: Efficacy of this compound in Panic Disorder
| Treatment | Dosage | Trial Duration | Primary Outcome Measure | Result | p-value |
| This compound | 0.1 mg t.d.s. | 2 weeks | Mean reduction in weekly panic attacks | From 5.8 to 3.6 | p = 0.05 |
| Placebo | - | 2 weeks | Mean reduction in weekly panic attacks | From 5.8 to 4.3 | p = 0.14 |
Data from the Sandford et al. (2001) crossover trial involving 14 patients.
Table 2: Efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs) in Panic Disorder
| Treatment | Dosage | Trial Duration | Primary Outcome Measure | Result |
| Paroxetine | 10-60 mg/day | 10-12 weeks | % of panic-free patients | 54% - 86% |
| Paroxetine | 10-60 mg/day | 10-12 weeks | Reduction in weekly panic attacks | Significantly greater than placebo[1][2] |
| Sertraline | 50-200 mg/day | 10-12 weeks | % of panic-free patients | 62% |
| Sertraline | 50-200 mg/day | 10-12 weeks | Reduction in weekly panic attacks | 88% reduction in completers[3] |
| Fluoxetine | 10-60 mg/day | 12 weeks | % of panic-free patients | 42% - 62%[4] |
| Fluoxetine | 10-60 mg/day | 12 weeks | Reduction in weekly panic attacks | Significantly greater than placebo[5] |
Table 3: Efficacy of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) in Panic Disorder
| Treatment | Dosage | Trial Duration | Primary Outcome Measure | Result |
| Venlafaxine XR | 75-225 mg/day | 10-12 weeks | % of panic-free patients | 54% - 70% |
| Venlafaxine XR | 75-225 mg/day | 10-12 weeks | Reduction in panic attack frequency | Significantly greater than placebo |
Table 4: Efficacy of Benzodiazepines in Panic Disorder
| Treatment | Dosage | Trial Duration | Primary Outcome Measure | Result |
| Alprazolam | Mean 2.2 mg/day | 6 days (remission) | % of patients with panic attack remission | 85% |
| Alprazolam | Flexible | 8 weeks | % of moderately improved patients | >60% |
| Clonazepam | 1.0-4.0 mg/day | 6 weeks | Reduction in number of panic attacks | Significantly superior to placebo |
| Clonazepam | 2 mg/day | - | % of panic-free patients | 61.5% |
| Diazepam | Flexible | 8 weeks | % of moderately improved patients | >60% |
Experimental Protocols
Detailed methodologies for key clinical trials are provided below to allow for critical evaluation and replication of findings.
This compound Clinical Trial Protocol (Sandford et al., 2001)
-
Study Design: A randomized, double-blind, placebo-controlled crossover trial.
-
Participants: 14 patients with a DSM-IV diagnosis of Panic Disorder, experiencing at least one panic attack per week.
-
Procedure:
-
Screening Phase (2 weeks): Baseline assessment of panic attack frequency.
-
Treatment Period 1 (2 weeks): Patients were randomly assigned to receive either this compound (0.1 mg three times daily) or a matching placebo.
-
Washout Period (1 week): No treatment was administered.
-
Treatment Period 2 (2 weeks): Patients were crossed over to the alternate treatment (this compound or placebo).
-
-
Primary Outcome Measure: The mean number of daily panic attacks, as recorded in a patient diary.
-
Secondary Outcome Measures: Included the Rickels withdrawal scale and monitoring of adverse events.
General Protocol for SSRI/SNRI Clinical Trials in Panic Disorder
-
Study Design: Typically randomized, double-blind, placebo-controlled, parallel-group trials.
-
Participants: Adult outpatients meeting DSM-III-R or DSM-IV criteria for panic disorder, with or without agoraphobia. A minimum frequency of panic attacks is usually required for inclusion.
-
Procedure:
-
Screening and Washout Phase (1-2 weeks): Patients are assessed for eligibility and may undergo a single-blind placebo lead-in period to exclude placebo responders.
-
Double-Blind Treatment Phase (typically 8-12 weeks): Patients are randomized to receive a fixed or flexible dose of the active drug or placebo. Doses are often initiated at a low level and titrated upwards over several weeks to the target therapeutic range.
-
Follow-up/Extension Phase (optional): Some studies include a longer-term follow-up to assess maintenance of effect and relapse rates.
-
-
Primary Outcome Measures: Commonly include the change from baseline in the frequency of full panic attacks and the proportion of patients who are panic-free at the end of the treatment period.
-
Secondary Outcome Measures: Often include scales to assess the severity of panic disorder (e.g., Panic Disorder Severity Scale), global improvement (e.g., Clinical Global Impression scale), anxiety levels (e.g., Hamilton Anxiety Rating Scale), and quality of life.
General Protocol for Benzodiazepine Clinical Trials in Panic Disorder
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Participants: Adult patients with a diagnosis of panic disorder.
-
Procedure:
-
Randomization: Patients are randomly assigned to receive the active benzodiazepine or placebo.
-
Dosing: Dosing is often flexible and titrated to achieve an optimal therapeutic effect while minimizing side effects.
-
Treatment Duration: Short-term efficacy is typically assessed over 4 to 10 weeks.
-
Discontinuation Phase: Many trials include a gradual tapering period to assess for withdrawal symptoms.
-
-
Primary Outcome Measures: The primary endpoint is usually the reduction in the frequency and severity of panic attacks.
-
Secondary Outcome Measures: Include assessments of generalized anxiety, phobic avoidance, and overall clinical improvement.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for this compound and the comparator drug classes.
Caption: Mechanism of action of this compound as a partial GABA-A receptor agonist.
Caption: Mechanism of action of Benzodiazepines on the GABA-A receptor.
Caption: Mechanism of action of SSRIs in the serotonergic synapse.
Caption: Mechanism of action of SNRIs in the synapse.
References
- 1. Frontiers | Short-Term Efficacy and Tolerability of Paroxetine Versus Placebo for Panic Disorder: A Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 2. Double-blind, fixed-dose, placebo-controlled study of paroxetine in the treatment of panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sertraline in the treatment of panic disorder: a double-blind multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoxetine - Wikipedia [en.wikipedia.org]
- 5. Outcome assessment and clinical improvement in panic disorder: evidence from a randomized controlled trial of fluoxetine and placebo. The Fluoxetine Panic Disorder Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Pagoclone for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe and compliant disposal of Pagoclone, a non-benzodiazepine anxiolytic agent from the cyclopyrrolone family. Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of our environment.
This compound Hazard Profile
Before handling this compound for any purpose, including disposal, it is crucial to be aware of its associated hazards. The following table summarizes key safety information.
| Hazard Classification | Description | Precautionary Statements |
| Acute toxicity, oral (Category 4) | Harmful if swallowed.[1] | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[1] |
| Skin corrosion/irritation (Category 2) | Causes skin irritation.[1] | Wear protective gloves. If on skin, wash with plenty of soap and water.[1] |
| Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation.[1] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapours/spray. Use only outdoors or in a well-ventilated area. |
Step-by-Step Disposal Protocol for this compound
The following protocol is based on general best practices for the disposal of hazardous pharmaceutical waste in a laboratory setting, in accordance with regulations set forth by agencies such as the Environmental Protection Agency (EPA).
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE before handling this compound. This includes:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves.
-
A lab coat.
-
In cases where dust may be generated, a NIOSH-approved respirator is recommended.
-
2. Waste Segregation:
-
Do not dispose of this compound down the drain or in regular trash. Flushing pharmaceuticals can lead to the contamination of water supplies as wastewater treatment plants are often not equipped to remove them.
-
This compound waste, including empty containers and contaminated materials (e.g., gloves, weighing paper), should be segregated as hazardous chemical waste or pharmaceutical waste, according to your institution's specific waste management plan.
3. Containerization:
-
Place solid this compound waste in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical and clearly labeled with "Hazardous Waste" and the specific contents ("this compound").
-
For solutions containing this compound, use a designated, leak-proof, and clearly labeled liquid hazardous waste container.
4. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol, methanol) followed by soap and water.
-
All materials used for decontamination (e.g., wipes, paper towels) should also be disposed of as hazardous waste.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Most pharmaceutical waste is required to be incinerated at a permitted treatment facility.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Comprehensive Safety and Handling Guide for Pagoclone
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Pagoclone in a research environment. The information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.
This compound: Hazard Identification and Safety Summary
This compound is a non-benzodiazepine anxiolytic agent that acts as a partial agonist at the GABA-A receptor. While it has been studied for its therapeutic potential, it is crucial to handle this compound with appropriate safety precautions in a laboratory setting.
Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Safety and Handling Quick Reference:
| Parameter | Recommendation |
| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (e.g., nitrile), lab coat, and respiratory protection if dust is generated. |
| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials. |
| Spill | Evacuate the area, wear appropriate PPE, cover the spill with an absorbent material, and collect it in a sealed container for disposal. |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| First Aid (Skin) | Wash with plenty of soap and water. |
| First Aid (Inhalation) | Move the person to fresh air and keep them comfortable for breathing. |
| First Aid (Ingestion) | Rinse mouth. Call a poison center or doctor if you feel unwell. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |
Personal Protective Equipment (PPE) for Handling this compound
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any tears or punctures before use and change them frequently.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working with the powdered form of this compound or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
// Invisible edges for alignment eye -> hand [style=invis]; hand -> body [style=invis]; body -> respiratory [style=invis]; } .dot Caption: Mandatory Personal Protective Equipment for Handling this compound.
Step-by-Step Operational Procedures
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE and spill containment materials, readily available.
-
Weighing and Transfer: Conduct all weighing and transfer operations in a chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing. Ensure the solvent is compatible with this compound.
-
Storage: Store this compound in its original, tightly sealed container in a designated, well-ventilated, and secure area. Avoid storing it near incompatible materials such as strong oxidizing agents.
In the event of a spill or exposure, follow these procedures immediately:
Spill Cleanup:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don the appropriate PPE, including respiratory protection, before entering the spill area.
-
Contain: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categories:
-
Unused this compound: Dispose of as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, including PPE (gloves, etc.), absorbent materials from spills, and empty containers, must be treated as hazardous waste.
Disposal Procedure:
-
Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the specific contents ("this compound waste").
-
Storage: Store the waste container in a secure, designated hazardous waste accumulation area.
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in accordance with all applicable regulations.
Mechanism of Action: GABA-A Receptor Modulation
This compound exerts its anxiolytic effects by acting as a partial agonist at the benzodiazepine site of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, which in turn reduces the neuron's excitability. This compound shows selectivity for the α2 and α3 subunits of the GABA-A receptor, which are primarily associated with anxiolytic effects, and has less activity at the α1 subunit, which is linked to sedative effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
